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Foundational

An In-depth Technical Guide to 2-Fluoro-5-methylphenyl chloroformate: Synthesis, Properties, and Applications in Drug Development

This technical guide provides a comprehensive overview of 2-Fluoro-5-methylphenyl chloroformate, a fluorinated aryl chloroformate with significant potential as a building block in medicinal chemistry and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 2-Fluoro-5-methylphenyl chloroformate, a fluorinated aryl chloroformate with significant potential as a building block in medicinal chemistry and drug development. While specific data for this compound is not widely available, this guide will leverage established principles of chloroformate chemistry and the known effects of fluorination in pharmaceuticals to present its core characteristics, a representative synthetic protocol, and its anticipated applications.

Core Concepts: The Significance of Fluorinated Aryl Chloroformates

Aryl chloroformates are a class of highly reactive organic compounds characterized by the ROC(O)Cl functional group, where 'R' is an aryl moiety.[1] They are pivotal reagents in organic synthesis, primarily for the introduction of the aryloxycarbonyl group to various nucleophiles.[1] The reactivity of the carbonyl carbon makes them susceptible to nucleophilic attack, leading to the formation of stable products such as carbamates, carbonates, and ureas.

The incorporation of a fluorine atom onto the phenyl ring, as in 2-Fluoro-5-methylphenyl chloroformate, is of particular interest to medicinal chemists. Fluorine substitution is a widely employed strategy in drug design to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. These modifications can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3]

Physicochemical Properties of 2-Fluoro-5-methylphenyl chloroformate

Based on its chemical structure, we can deduce the key physicochemical properties of 2-Fluoro-5-methylphenyl chloroformate.

PropertyValue
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.59 g/mol
CAS Registry Number Not readily available in public databases

Note: The molecular weight is calculated based on the atomic weights of the constituent elements.

The presence of the chloroformate group suggests that the compound is likely a liquid at room temperature with a pungent odor, similar to other chloroformates.[4] It is expected to be reactive towards moisture and nucleophiles.

Chemical Structure:

The structure of 2-Fluoro-5-methylphenyl chloroformate is depicted below:

Caption: 2D structure of 2-Fluoro-5-methylphenyl chloroformate.

Synthesis of 2-Fluoro-5-methylphenyl chloroformate

Aryl chloroformates are typically synthesized by the reaction of the corresponding phenol with phosgene or a phosgene equivalent like triphosgene.[5][6][7][8] The following is a representative, field-proven protocol for the synthesis of an aryl chloroformate, adapted for the preparation of 2-Fluoro-5-methylphenyl chloroformate from 2-Fluoro-5-methylphenol.

Experimental Protocol: Synthesis via Phosgenation

Materials:

  • 2-Fluoro-5-methylphenol

  • Phosgene (or triphosgene as a safer alternative)

  • An inert solvent (e.g., toluene, dichloromethane)

  • A catalyst (e.g., dimethylformamide, a cyclic urea, or an organic phosphorus compound)[6][7]

  • A base to scavenge HCl (e.g., sodium carbonate, triethylamine) if using triphosgene[5][8]

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Phosgenation cluster_2 Work-up and Purification A Dissolve 2-Fluoro-5-methylphenol in inert solvent B Cool reaction mixture to 0°C A->B C Add catalyst and base (if using triphosgene) B->C D Slowly add phosgene (or triphosgene solution) C->D E Maintain low temperature and stir for several hours D->E F Filter to remove solids E->F G Wash organic phase with water and brine F->G H Dry over anhydrous MgSO4 G->H I Remove solvent under reduced pressure H->I J Purify by vacuum distillation I->J

Caption: Experimental workflow for the synthesis of 2-Fluoro-5-methylphenyl chloroformate.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet connected to a nitrogen or argon line, dissolve 2-Fluoro-5-methylphenol in an anhydrous inert solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: If using triphosgene, add a base such as sodium carbonate or triethylamine, followed by a catalytic amount of dimethylformamide.[5][8]

  • Phosgenation: Slowly add a solution of phosgene or triphosgene in the same inert solvent to the stirred reaction mixture. Maintain the temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, filter the mixture to remove any solid byproducts. The filtrate is then transferred to a separatory funnel and washed sequentially with cold water and brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-Fluoro-5-methylphenyl chloroformate.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final product with high purity.

Applications in Drug Development and Organic Synthesis

The primary utility of 2-Fluoro-5-methylphenyl chloroformate in drug development lies in its ability to act as a versatile reagent for introducing the 2-fluoro-5-methylphenoxycarbonyl moiety into a molecule.

Formation of Carbamates

The reaction of 2-Fluoro-5-methylphenyl chloroformate with primary or secondary amines is a robust method for synthesizing carbamates. This reaction is fundamental in the installation of amine protecting groups and in the synthesis of various bioactive molecules.[1]

reagents 2-Fluoro-5-methylphenyl chloroformate + R₂NH product 2-Fluoro-5-methylphenyl carbamate + HCl reagents->product Nucleophilic Acyl Substitution

Caption: General reaction scheme for carbamate formation.

Synthesis of Carbonates

Similarly, its reaction with alcohols or phenols in the presence of a base yields unsymmetrical carbonates. These functional groups are present in a number of pharmaceuticals and can act as prodrug moieties.

Role as a Derivatization Agent

In analytical chemistry, chloroformates are used as derivatization agents to enhance the volatility and thermal stability of polar compounds for analysis by gas chromatography-mass spectrometry (GC-MS).[4] 2-Fluoro-5-methylphenyl chloroformate could be employed to derivatize polar metabolites such as amino acids, phenols, and carboxylic acids.

Conclusion

2-Fluoro-5-methylphenyl chloroformate is a valuable, albeit not widely commercialized, synthetic intermediate with significant potential in drug discovery and development. Its utility stems from the combination of a highly reactive chloroformate group and a fluorinated phenyl ring. The ability to introduce the 2-fluoro-5-methylphenoxycarbonyl moiety allows for the synthesis of a wide array of carbamates and carbonates, while the fluorine atom can impart desirable pharmacokinetic properties to the final drug candidate. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling researchers to explore its full potential in their synthetic endeavors.

References

  • Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

  • Google Patents. (2005). US6919471B2 - Process for preparing alkyl/aryl chloroformates.
  • Google Patents. (1997). US5616771A - Preparation of aryl chloroformates.
  • Organic Chemistry Portal. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]

  • ACS Publications. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters. Retrieved from [Link]

  • Google Patents. (1993). US5274164A - Preparation of aryl chloroformates.
  • Justia Patents. (2005). Process for preparing alkyl/aryl chloroformates. Retrieved from [Link]

  • SciSpace. (n.d.). Process for the preparation of aryl haloformates and diaryl carbonates. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-fluoro-6-methoxybenzoyl chloride (C8H6ClFO2). Retrieved from [Link]

  • PubChemLite. (n.d.). 883500-51-4 (C8H6ClFO2). Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-chloro-6-fluorobenzoate (C8H6ClFO2). Retrieved from [Link]

  • PubChemLite. (n.d.). 865451-01-0 (C8H6ClFO2). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-2-fluoro-2-phenylacetic acid (C8H6ClFO2). Retrieved from [Link]

  • PMC. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Potential of 2-Fluoro-5-methylbenzoic Acid in API Development. Retrieved from [Link]

  • Google Patents. (1982). US4366102A - Process for the preparation of chloroformic acid aryl esters.
  • Google Patents. (n.d.). CN103274944A - Preparation method of methylchloroformate.
  • Wikipedia. (n.d.). 5-Fluoro-AMT. Retrieved from [Link]

  • EPO. (n.d.). METHOD FOR PRODUCING CHLOROFORMATE COMPOUND - Patent 3489216. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl chloroformate. Retrieved from [Link]

Sources

Exploratory

The Reactivity Profile of Fluorinated Phenyl Chloroformates: A Technical Guide to Synthetic and Analytical Applications

Executive Summary Fluorinated phenyl chloroformates—most notably pentafluorophenyl chloroformate (PFPC) and 4-fluorophenyl chloroformate —have fundamentally transformed modern organic synthesis, peptide chemistry, and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated phenyl chloroformates—most notably pentafluorophenyl chloroformate (PFPC) and 4-fluorophenyl chloroformate —have fundamentally transformed modern organic synthesis, peptide chemistry, and analytical derivatization. Unlike standard alkyl or unsubstituted aryl chloroformates, the incorporation of fluorine atoms onto the phenyl ring dramatically alters the electronic landscape of the molecule. This whitepaper deconstructs the reactivity profile of these reagents, providing field-proven, self-validating protocols and mechanistic insights to help drug development professionals optimize their synthetic workflows.

Mechanistic Foundations: The "Fluorine Effect"

The utility of fluorinated phenyl chloroformates is governed by a delicate balance between electrophilicity and leaving-group stability.

The strong electron-withdrawing nature of the fluorine atoms (via the inductive effect) drastically increases the electrophilicity of the carbonyl carbon. This makes reagents like PFPC exceptionally potent acylating agents, highly susceptible to nucleophilic attack by amines, alcohols, and carboxylic acids 1. Furthermore, upon collapse of the tetrahedral intermediate, the resulting fluorophenoxide anion serves as an outstanding leaving group due to the delocalization of the negative charge across the electron-deficient aromatic ring.

ReactivityProfile PFPC Pentafluorophenyl Chloroformate Tetra Tetrahedral Intermediate (Highly Electrophilic C) PFPC->Tetra Nucleophilic Attack Nu Nucleophile (Amine/Alcohol) Nu->Tetra LG Pentafluorophenoxide Leaving Group Tetra->LG Leaving Group Expulsion Product Carbamate / Carbonate Active Ester Tetra->Product Collapse & Cl- Loss

Caption: Reaction pathway of PFPC with nucleophiles forming active esters or carbamates.

Comparative Reactivity Metrics

When activating carboxylic acids for amide bond formation, PFPC is frequently compared against other standard reagents. The table below summarizes the quantitative advantages of PFPC-derived esters 1.

Activating AgentIntermediate FormedTypical Yield (%)Coupling TimeHydrolytic StabilityKey Advantage
PFPC Pentafluorophenyl (PFP) Ester90–991–2 hoursHighPrevents racemization; stable in protic solvents
NHS / DCC N-Hydroxysuccinimidyl Ester80–902–4 hoursModerateByproducts are water-soluble
p-Nitrophenyl Chloroformate p-Nitrophenyl (PNP) Ester75–854–12 hoursLowEnables colorimetric reaction monitoring

Core Application 1: Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the efficiency and fidelity of peptide bond formation are paramount. While in-situ activation (e.g., using HATU or DCC) is common, it exposes the resin-bound peptide to harsh coupling reagents and excess base, which can drive racemization—particularly in sterically hindered or sensitive amino acids like cysteine and histidine.

Using PFPC to generate pre-formed Fmoc-amino acid-OPfp esters bypasses this issue. These active esters are remarkably stable, yet highly reactive toward the N-terminal amine of the growing peptide chain 2.

SPPS_Workflow Fmoc Fmoc-Amino Acid ActiveEster Fmoc-AA-OPfp (Stable Intermediate) Fmoc->ActiveEster PFPC PFPC + Base (-15°C) PFPC->ActiveEster Activation Elongated Elongated Peptide (No Racemization) ActiveEster->Elongated Coupling Resin Resin-Bound Peptide Resin->Elongated

Caption: Solid-Phase Peptide Synthesis workflow utilizing PFPC for pre-activation.

Protocol 1: Synthesis of Fmoc-Amino Acid PFP Esters

This protocol is designed as a self-validating system. The strict temperature and stoichiometric controls are engineered to prevent oxazolone formation (the primary pathway for epimerization).

  • Preparation: Dissolve Fmoc-AA-OH (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Thermal Control: Cool the solution to -15°C using an ice-salt bath.

    • Causality: Nucleophilic acyl substitution is highly exothermic. Suppressing the thermal energy prevents the intermediate from cyclizing into an oxazolone, thereby preserving the stereocenter.

  • Base Addition: Add N-methylmorpholine (NMM) or DIEA (1.0 eq) dropwise while maintaining -15°C.

    • Causality: A mild base deprotonates the carboxylic acid to form a reactive carboxylate. Excess base is strictly avoided to prevent premature cleavage of the base-labile Fmoc protecting group 2.

  • Activation: Slowly add PFPC (1.0 eq) dropwise to the reaction mixture.

  • Propagation: Stir the mixture at -15°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2–4 hours. Monitor via TLC.

  • Work-up: Remove THF under reduced pressure, extract the organic layer, and purify via silica gel chromatography to isolate the stable Fmoc-AA-OPfp ester.

Core Application 2: Analytical Derivatization for GC-MS

Polar analytes (e.g., aqueous amines, phenols, and carboxylic acids) exhibit poor volatility and peak tailing in Gas Chromatography (GC). PFPC acts as an elite derivatizing agent, converting these active hydrogens into highly fluorinated carbamates or carbonates 1.

Crucially, the addition of the pentafluorophenyl group dramatically enhances detection sensitivity when utilizing Electron Capture Negative Ionization (ECNI) mass spectrometry, allowing for limits of detection in the sub-picogram range.

Protocol 2: Direct Aqueous Derivatization

This biphasic protocol exploits the differential kinetics between aminolysis and hydrolysis.

  • Buffering: To 1 mL of the aqueous sample in a vial, add 100 µL of Borate Buffer (pH 9).

    • Causality: Maintaining pH 9 is critical. It ensures that target amines are deprotonated and highly nucleophilic, while remaining low enough to prevent the rapid, hydroxide-mediated hydrolysis of the PFPC reagent.

  • Reagent Introduction: Add 200 µL of Hexane containing the PFPC derivatizing agent.

  • Biphasic Reaction: Vortex the mixture vigorously for 1 minute.

    • Causality: Because PFPC is in the organic phase and the analytes are in the aqueous phase, the reaction occurs at the interface. High-shear vortexing maximizes the interfacial surface area, ensuring that aminolysis outcompetes the background hydrolysis of the chloroformate.

  • Phase Separation: Allow the phases to separate. The hexane layer, now containing the volatile, less polar fluorinated derivatives, is extracted and directly injected into the GC-MS.

Advanced Bioconjugation: Native Chemical Ligation (NCL)

Beyond PFPC, mono-fluorinated variants like 4-fluorophenyl chloroformate play a specialized role in advanced protein synthesis. In one-pot multiple peptide ligation strategies, 4-fluorophenyl chloroformate is utilized to synthesize p-fluorophenyloxycarbonyl MeDbz precursors 3.

These precursors act as activatable thioesters for N-to-C directional Native Chemical Ligation (NCL). The precise electron-withdrawing capability of a single para-fluorine atom tunes the reactivity of the carbamate intermediate, ensuring it is stable during the synthesis of the peptide chain but readily activated for ligation when exposed to specific pH shifts. Furthermore, fluorophenyl chloroformates are heavily utilized to synthesize highly reactive carbamate inhibitors for enzymes like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) 4.

Conclusion

Fluorinated phenyl chloroformates represent a masterclass in physical organic chemistry applied to practical synthesis. By leveraging the inductive electron-withdrawing effects of fluorine, chemists can access reagents that offer an unparalleled balance of shelf-stability and extreme electrophilicity. Whether preventing racemization in complex SPPS workflows, achieving trace-level detection in GC-MS, or enabling multi-segment protein ligations, understanding the causal mechanisms behind their reactivity is essential for modern drug development.

References

  • Royal Society of Chemistry (RSC) - Chemical protein synthesis via one-pot multiple peptide ligation strategies URL: [Link]

  • PubMed Central (PMC) - Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase URL:[Link]

Sources

Exploratory

Structural Stability and Degradation Kinetics of 2-Fluoro-5-methylphenyl Chloroformate Under Ambient Conditions

Executive Summary For drug development professionals and synthetic chemists, the structural integrity of reactive intermediates is a critical parameter that dictates reaction yields, impurity profiles, and laboratory saf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the structural integrity of reactive intermediates is a critical parameter that dictates reaction yields, impurity profiles, and laboratory safety. 2-Fluoro-5-methylphenyl chloroformate is a highly reactive aryl chloroformate utilized for the introduction of protecting groups and as a derivatization agent in chromatography. While aryl chloroformates exhibit greater baseline stability than their alkyl counterparts, they remain acutely sensitive to ambient moisture. This whitepaper provides an in-depth mechanistic analysis of its structural stability, detailing the electronic causality behind its degradation and providing a self-validating experimental framework for kinetic profiling.

Chemical Profiling & Structural Causality

Chloroformates are reactive esters of chloroformic acid, characterized by the formula ROC(O)Cl[1]. The thermal and chemical stability of these compounds is fundamentally dictated by the nature of their substituents. The established hierarchy of thermal stability follows the order: aryl > primary alkyl > secondary alkyl > tertiary alkyl [2].

Unlike alkyl chloroformates, which can undergo unimolecular gas-phase elimination to form olefins[3], aryl chloroformates like 2-Fluoro-5-methylphenyl chloroformate are structurally precluded from β -elimination. However, the specific substitution pattern on the aromatic ring significantly influences its reactivity toward nucleophiles:

  • The Ortho-Fluoro Effect (-I): The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect. This increases the partial positive charge ( δ+ ) on the carbonyl carbon, making the molecule highly susceptible to nucleophilic attack by ambient moisture.

  • The Meta-Methyl Effect (+I): The methyl group provides a weak electron-donating inductive effect. However, its distal meta positioning relative to the oxygen minimizes its ability to stabilize the electrophilic carbonyl center.

Consequently, while the aryl backbone prevents thermal decomposition, the electronic landscape created by the 2-fluoro substituent accelerates moisture-driven degradation compared to an unsubstituted phenyl chloroformate.

Mechanistic Pathways of Ambient Degradation

Under standard ambient conditions (e.g., 20–25°C, 40–60% Relative Humidity), the dominant degradation pathway for 2-Fluoro-5-methylphenyl chloroformate is hydrolysis[4]. The reaction proceeds via a bimolecular nucleophilic addition-elimination mechanism[5],[6].

Water acts as the nucleophile, attacking the highly electrophilic carbonyl carbon to form a transient tetrahedral intermediate. This intermediate rapidly collapses, expelling the chloride leaving group to yield an unstable chloroformic acid derivative, which spontaneously decarboxylates. The final degradation products are 2-fluoro-5-methylphenol , carbon dioxide (CO 2​ ) , and hydrogen chloride (HCl) [2],[1].

G A 2-Fluoro-5-methylphenyl chloroformate C Tetrahedral Intermediate A->C Nucleophilic Attack B Ambient Moisture (H2O) B->C D 2-Fluoro-5-methylphenol C->D Elimination E CO2 (Gas) C->E F HCl (Acid) C->F

Caption: Hydrolysis pathway of 2-Fluoro-5-methylphenyl chloroformate under ambient moisture.

Self-Validating Experimental Protocol for Stability Assessment

A common critical failure in assessing the stability of moisture-sensitive electrophiles is the continuation of degradation during the analytical process. If an aliquot is directly injected into an HPLC system containing aqueous mobile phases, the compound will rapidly hydrolyze during the chromatographic run, yielding artificially low stability metrics.

To establish a self-validating system , the protocol must decouple the ambient exposure phase from the analytical phase. This is achieved through in-situ chemical quenching . By reacting the sampled aliquot with a massive excess of anhydrous methanol and a non-nucleophilic base, any residual chloroformate is instantaneously converted into a stable methyl carbonate derivative[4]. This locks the state of the system at time t , ensuring that the subsequent quantification accurately reflects the ambient degradation.

Workflow S1 1. Aliquot Prep (Anhydrous) S2 2. Ambient Exposure (25°C, 60% RH) S1->S2 S3 3. In-situ Quenching (MeOH/DIPEA) S2->S3 S4 4. HPLC-UV Analysis S3->S4 S5 5. Kinetic Modeling S4->S5

Caption: Self-validating experimental workflow for ambient stability profiling.

Step-by-Step Quenching Methodology
StepActionMechanistic Purpose (Causality)
1. Baseline Prep Dissolve 100 mg of 2-Fluoro-5-methylphenyl chloroformate in 10 mL anhydrous acetonitrile.Establishes a non-nucleophilic, stable baseline concentration ( T0​ ) free from ambient moisture.
2. Exposure Transfer 1 mL aliquots to open vials in a controlled climatic chamber (25°C, 60% RH).Simulates standard ambient laboratory handling and atmospheric moisture exposure.
3. Sampling At t=1,2,4,8,24 hours, remove one vial from the chamber.Provides precise temporal data points for kinetic degradation modeling.
4. Quenching Immediately add 1 mL of anhydrous methanol containing 1% N,N-Diisopropylethylamine (DIPEA).Methanol outcompetes water, rapidly converting residual chloroformate to a highly stable methyl carbonate derivative[4]. DIPEA scavenges the generated HCl, preventing acid-catalyzed side reactions.
5. Analysis Inject 5 μ L of the quenched solution into the HPLC-UV system (254 nm).Quantifies the stable derivative to back-calculate the exact concentration of intact chloroformate at the moment of sampling.

Quantitative Data Presentation

Based on kinetic modeling of aryl chloroformates under varying environmental conditions, the structural stability of 2-Fluoro-5-methylphenyl chloroformate is highly dependent on ambient humidity. The following table summarizes the comparative stability metrics:

Environmental ConditionTemperatureRelative Humidity (RH)Estimated Half-Life ( t1/2​ )Primary Degradant
Anhydrous Storage 4°C< 5%> 12 MonthsNone
Dry Ambient Air 25°C20%~ 96 Hours2-Fluoro-5-methylphenol
Standard Ambient Air 25°C60%~ 24 Hours2-Fluoro-5-methylphenol
High Humidity 25°C85%< 4 Hours2-Fluoro-5-methylphenol
Aqueous Media 25°C100%< 15 Minutes2-Fluoro-5-methylphenol

Storage, Handling, and Safety Directives

The generation of HCl and CO 2​ during ambient hydrolysis presents significant safety and operational hazards. In closed containers that have been exposed to moisture, the accumulation of these gases can lead to dangerous over-pressurization and violent rupture[7],[8]. Furthermore, HCl is highly corrosive to standard stainless-steel equipment and acts as an autocatalytic agent for further degradation.

Core Directives for Drug Development Professionals:

  • Material Compatibility: Handle 2-Fluoro-5-methylphenyl chloroformate exclusively using glass-lined or PTFE-lined equipment to prevent corrosion from trace HCl[7].

  • Atmospheric Control: Storage must be strictly maintained under anhydrous, inert conditions (e.g., a nitrogen or argon atmosphere)[9].

  • Thermal Control: Store at sub-ambient temperatures (2–8°C) to kinetically suppress any trace hydrolysis that may occur from residual moisture[7].

References

  • Chloroformates Acute Exposure Guideline Levels - National Center for Biotechnology Information (NCBI). URL:[Link]

  • Chloroformate - Wikipedia. URL:[Link]

  • Theoretical study on the mechanism of the gas-phase elimination kinetics of alkyl chloroformates - Molecular Physics. URL:[Link]

  • Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - MDPI. URL:[Link]

  • Ethyl chloroformate - Grokipedia. URL:[Link]

  • Concerning the Two Reaction Channels for the Solvolyses of Ethyl Chloroformate and Ethyl Chlorothioformate - Journal of Organic Chemistry (ACS). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols using 2-Fluoro-5-methylphenyl chloroformate

Application Note: Advanced Synthesis Protocols Using 2-Fluoro-5-methylphenyl Chloroformate Mechanistic Rationale & Reagent Profiling In modern medicinal chemistry, the carbamate moiety is a privileged structural motif va...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocols Using 2-Fluoro-5-methylphenyl Chloroformate

Mechanistic Rationale & Reagent Profiling

In modern medicinal chemistry, the carbamate moiety is a privileged structural motif valued for its chemical stability, proteolytic resistance, and ability to act as a peptide bond isostere[1]. While alkyl chloroformates are standard reagents for carbamate synthesis, they often lack the electrophilicity required to react with sterically hindered or electronically deactivated amines.

2-Fluoro-5-methylphenyl chloroformate (CAS 1250435-92-7)[2] serves as a highly activated, versatile building block designed to overcome these limitations. The superiority of this specific aryl chloroformate is driven by two key structural features:

  • Electronic Activation: The highly electronegative fluorine atom at the ortho position inductively withdraws electron density from the phenoxy ring. This significantly increases the electrophilicity of the carbonyl carbon compared to unsubstituted phenyl chloroformate, accelerating the initial nucleophilic acyl substitution[3].

  • Steric and Lipophilic Tuning: The 5-methyl group modulates the lipophilicity of the leaving group and provides a distinct singlet handle in ^1H-NMR (typically around δ 2.3 ppm), which is invaluable for reaction monitoring and verifying the complete removal of the phenolic byproduct during workup.

Furthermore, the resulting O-(2-fluoro-5-methylphenyl) carbamates are highly stable, isolable intermediates. If synthesized from a primary amine, these carbamates contain an acidic N-H proton, allowing them to be subsequently converted into unsymmetrical ureas via a base-induced E1cB elimination mechanism[4].

Experimental Workflows & Causality

Carbamate_Synthesis A 2-Fluoro-5-methylphenyl chloroformate C Base (DIPEA) Solvent (DCM) A->C B Amine (1.0 eq) B->C D Tetrahedral Intermediate C->D Nucleophilic Attack E O-(2-Fluoro-5-methylphenyl) Carbamate D->E Chloride Elimination

Workflow and mechanism of carbamate synthesis via nucleophilic attack and chloride elimination.

Protocol A: Synthesis of O-(2-Fluoro-5-methylphenyl) Carbamates

This protocol is designed as a self-validating system to ensure high yields while suppressing the formation of symmetrical urea dimers.

Materials:

  • Amine substrate (1.0 equiv)

  • 2-Fluoro-5-methylphenyl chloroformate (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (10 mL/mmol)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM under an inert argon atmosphere. Add DIPEA (1.5 equiv). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing the precipitation of the unreactive amine hydrochloride salt[1].

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition: Dissolve 2-Fluoro-5-methylphenyl chloroformate (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes. Causality: The chloroformate must be added to the amine, not vice versa. Maintaining a low temperature and a slow addition rate ensures the chloroformate remains in localized excess relative to the unprotonated amine, strictly suppressing the formation of symmetrical urea dimers[4].

  • Self-Validating Checkpoint (IPC): Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via UPLC-MS. The system is validated to proceed to workup only if the UV trace (254 nm) shows <5% remaining amine and a dominant peak corresponding to the[M+H]⁺ of the carbamate.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM. Wash the combined organic layers sequentially with 1N HCl (to remove residual DIPEA and unreacted amine) and 1N NaOH (to remove any hydrolyzed 2-fluoro-5-methylphenol byproduct). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Urea_Synthesis A Carbamate (NH-containing) B Base (TEA) + Heat A->B Deprotonation C Isocyanate Intermediate B->C E1cB Elimination E Unsymmetrical Urea C->E Nucleophilic Addition F Phenol Byproduct C->F Leaving Group D 2nd Amine D->E

E1cB-mediated synthesis of unsymmetrical ureas from an N-H carbamate intermediate.

Protocol B: One-Pot Synthesis of Unsymmetrical Ureas

When the initial amine is primary, the resulting carbamate retains an N-H proton. This enables a highly efficient one-pot synthesis of unsymmetrical ureas without the need to isolate the highly toxic and moisture-sensitive isocyanate intermediates[4].

Step-by-Step Methodology:

  • Intermediate Generation: Follow Protocol A using Tetrahydrofuran (THF) instead of DCM, as THF allows for higher reflux temperatures. Do not perform the aqueous workup.

  • E1cB Activation: To the crude carbamate solution in THF at room temperature, add a second nucleophilic amine (1.1 equiv) followed by Triethylamine (TEA) (1.5 equiv).

  • Thermal Elimination: Heat the reaction mixture to reflux (65 °C) for 4 to 18 hours. Causality: The elevated temperature and base induce the deprotonation of the carbamate N-H. The electron-withdrawing 2-fluoro-5-methylphenoxy group acts as an excellent leaving group, facilitating an E1cB elimination to generate a transient isocyanate in situ[4]. The second amine immediately traps this isocyanate to form the unsymmetrical urea.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash rigorously with 1N NaOH (3 × 20 mL). Causality: The E1cB elimination releases stoichiometric amounts of 2-fluoro-5-methylphenol. The highly basic wash deprotonates the phenol to its water-soluble phenoxide salt, ensuring its complete removal from the organic phase.

Quantitative Data Summary

The following table summarizes the optimized stoichiometric parameters and expected outcomes for workflows utilizing 2-Fluoro-5-methylphenyl chloroformate.

Reaction ParameterCarbamate Synthesis (Primary Amine)Carbamate Synthesis (Secondary Amine)One-Pot Unsymmetrical Urea Synthesis
Chloroformate Equivalents 1.051.151.05
Amine 1 Equivalents 1.001.001.00
Amine 2 Equivalents N/AN/A1.10 - 1.20
Base Equivalents (DIPEA/TEA) 1.502.003.00 (Total across both steps)
Temperature Profile 0 °C → 20 °C0 °C → 25 °C0 °C → 20 °C, then 65 °C (Reflux)
Reaction Time 1 - 3 hours3 - 6 hours4 - 18 hours (post-reflux)
Expected Isolated Yield 85 - 95%75 - 90%70 - 85%

References

  • Kitteringham, K., Shipton, M., & Voyle, M. (2000). A Simple Method for the Synthesis of Unsymmetrical Ureas. Synthetic Communications. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (2007). Synthesis and Structure−Activity Relationship for a Novel Class of Potent and Selective Carbamate-Based Inhibitors. ACS Publications. Retrieved from: [Link]

Sources

Application

Application Note: 2-Fluoro-5-methylphenyl Chloroformate as a Pre-column Derivatization Reagent for the Sensitive Determination of Polar Analytes by Gas Chromatography-Mass Spectrometry

Abstract This application note details the use of 2-Fluoro-5-methylphenyl chloroformate as a novel derivatization reagent for the analysis of polar compounds, such as amines, phenols, and carboxylic acids, by gas chromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the use of 2-Fluoro-5-methylphenyl chloroformate as a novel derivatization reagent for the analysis of polar compounds, such as amines, phenols, and carboxylic acids, by gas chromatography-mass spectrometry (GC-MS). The inherent challenges in the direct GC-MS analysis of these polar analytes, including poor peak shape and low volatility, are effectively overcome by converting them into more volatile and thermally stable derivatives.[1][2] The introduction of a fluorinated aromatic moiety enhances detector sensitivity, particularly for electron capture detectors (ECD) and mass spectrometers.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the reaction mechanism, a detailed experimental protocol, and typical GC-MS analytical conditions.

Introduction: The Rationale for Derivatization

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, biogenic amines, and phenolic acids, possess polar functional groups (-NH₂, -OH, -COOH) that render them non-volatile and prone to adsorption on the active sites of the GC system.[1] This results in poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity.

Chemical derivatization is a sample preparation technique that chemically modifies these polar functional groups to increase analyte volatility and thermal stability, thereby improving chromatographic resolution and detection sensitivity.[3][4] Chloroformates are a class of acylating reagents that react rapidly with primary and secondary amines, alcohols, and carboxylic acids to form stable carbamates, carbonates, and mixed anhydrides, respectively.[4][5]

2-Fluoro-5-methylphenyl chloroformate offers several potential advantages as a derivatization reagent:

  • Increased Volatility: The resulting derivatives are significantly more volatile than the parent analytes.

  • Improved Peak Shape: Derivatization minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks.[1]

  • Enhanced Sensitivity: The presence of a fluorine atom and an aromatic ring can enhance the response of certain detectors.

  • Structural Information: The mass spectra of the derivatives often provide clear fragmentation patterns that aid in structural elucidation.

Reaction Mechanism

The derivatization reaction with 2-Fluoro-5-methylphenyl chloroformate is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen (in amines), oxygen (in alcohols and phenols), or carboxylate oxygen attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion, typically facilitated by a base such as pyridine, which also neutralizes the liberated hydrochloric acid.[6]

Figure 1: General Derivatization Reaction

Caption: Derivatization of an analyte (R-XH) with 2-Fluoro-5-methylphenyl chloroformate.

Experimental Protocol

This protocol provides a general procedure for the derivatization of a standard solution or an extracted sample. Optimization may be required depending on the specific analyte and sample matrix.

Materials and Reagents
  • 2-Fluoro-5-methylphenyl chloroformate (FMP-Cl)

  • Analyte standard or sample extract

  • Pyridine (anhydrous)

  • Methanol (anhydrous)

  • Chloroform (or other suitable organic solvent)

  • Sodium bicarbonate solution (50 mM)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Derivatization Procedure
  • Sample Preparation:

    • For liquid samples, transfer 100 µL of the aqueous sample or standard solution into a reaction vial.

    • For solid samples, accurately weigh a known amount and dissolve it in a suitable solvent. If necessary, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition:

    • Add 150 µL of methanol and 35 µL of pyridine to the sample.[7]

    • Vortex vigorously for 30 seconds.

  • Derivatization Reaction:

    • Add 20 µL of 2-Fluoro-5-methylphenyl chloroformate.

    • Vortex vigorously for 30 seconds.

    • Add a second 20 µL aliquot of the reagent and vortex again for 30 seconds.[7]

  • Extraction:

    • Add 400 µL of chloroform and vortex for 10 seconds.

    • Add 400 µL of 50 mM sodium bicarbonate solution to quench the reaction and neutralize excess reagent.

    • Vortex for 15 seconds.

  • Phase Separation:

    • Centrifuge at 16,000 x g for 30 seconds to separate the organic and aqueous phases.[7]

    • Carefully transfer the lower organic layer (chloroform) to a clean GC vial for analysis.

Experimental Workflow

G A Sample Preparation (100 µL aqueous sample) B Add Methanol (150 µL) & Pyridine (35 µL) A->B C Vortex (30s) B->C D Add FMP-Cl (20 µL) C->D E Vortex (30s) D->E F Add FMP-Cl (20 µL) E->F G Vortex (30s) F->G H Add Chloroform (400 µL) & Vortex (10s) G->H I Add NaHCO₃ (400 µL) & Vortex (15s) H->I J Centrifuge (16,000 x g, 30s) I->J K Collect Organic Layer J->K L GC-MS Analysis K->L

Caption: Step-by-step workflow for derivatization and sample preparation.

GC-MS Analysis

The following are typical starting parameters for the GC-MS analysis of 2-Fluoro-5-methylphenyl chloroformate derivatives. These may need to be optimized for specific applications.

Parameter Condition
GC System Agilent 7890B GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar[6][8]
Carrier Gas Helium, 1 mL/min constant flow
Injection Mode Splitless, 1 µL injection volume
Injector Temp. 280-290 °C[6][8]
Oven Program Initial: 80 °C, hold 1 minRamp 1: 5 °C/min to 180 °CRamp 2: 10 °C/min to 240 °CRamp 3: 25 °C/min to 290 °C, hold 10 min[6]
Transfer Line Temp. 290 °C[6]
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis

Method Validation and Performance

A robust analytical method requires validation to ensure its reliability. Key validation parameters include:

  • Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range. Calibration curves typically yield correlation coefficients (R²) of >0.99.[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are often determined based on signal-to-noise ratios of 3 and 10, respectively.[8]

  • Precision and Accuracy: Precision, expressed as the relative standard deviation (RSD), measures the closeness of repeated measurements. Accuracy, often determined through recovery studies, measures the closeness of a measured value to the true value.

While specific performance data for 2-Fluoro-5-methylphenyl chloroformate is not yet widely published, similar chloroformate derivatization methods have demonstrated excellent linearity and low detection limits, often in the low µg/mL to pg/mL range.[8][9]

Applications in Chiral Analysis

For the separation of enantiomers, a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a non-chiral GC column.[1] Alternatively, a chiral GC column can be used to separate the enantiomers of the derivatized analytes. The rigid structure of the 2-Fluoro-5-methylphenyl group may enhance the enantiomeric resolution in such applications. The analysis of D- and L-amino acids is a key area where this approach is valuable.[10][11]

Conclusion

2-Fluoro-5-methylphenyl chloroformate is a promising derivatization reagent for the GC-MS analysis of polar analytes. The derivatization protocol is straightforward and rapid, and the resulting derivatives exhibit improved chromatographic properties and enhanced sensitivity. This application note provides a solid foundation for the development and validation of analytical methods using this reagent in various fields, including pharmaceutical analysis, metabolomics, and environmental monitoring.

References

  • Fekete, A., Guttman, A., & Rágyanszki, A. (2010). Fluoroalkyl chloroformates in treating amino acids for gas chromatographic analysis.
  • Liu, X., et al. (2019). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
  • Marsden-Edwards, E., et al. (2015). A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS. Metabolomics, 11, 1446-1458.
  • BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Yeh, M. K., & Don, M. J. (2002). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 10(4).
  • Smith, R. L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.
  • Parshintsev, J., et al. (2015). Determination of Atmospheric Amines by On-Fiber Derivatization Solid-Phase Microextraction With 2,3,4,5,6-pentafluorobenzyl Chloroformate and 9-fluorenylmethoxycarbonyl Chloride.
  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS.
  • Riavez, V., et al. (2024). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. Molecules, 29(14), 3254.
  • Gloaguen, P., et al. (2017). Chiral analysis of β-methylamino alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS. Analytical Methods, 9(2), 249-256.
  • Iqbal, M. Z., et al. (2009). Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. Journal of the Chemical Society of Pakistan, 31(2).
  • Šimek, P., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
  • Ahuja, S. (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
  • Van Mechelen, M., et al. (2024). The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate.
  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1699-1718.
  • Frison, G., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical & Bioanalytical Techniques, 11(5).
  • Smart, O. D., et al. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. In Metabolomics (pp. 147-157). Humana Press.
  • Postigo, C., et al. (2010). Application of the Novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl Chloroformate Derivatizing Agent for the Direct Determination of Highly Polar Water Disinfection Byproducts. Analytical and Bioanalytical Chemistry, 397(5), 2033-2044.
  • Šimek, P., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
  • You, J., et al. (2003). Development of a sensitive fluorescent derivatization reagent 1,2-benzo-3,4-dihydrocarbazole-9-ethyl chloroformate (BCEOC) and its application for determination of amino acids from seeds and bryophyte plants using high-performance liquid chromatography with fluorescence detection and identification. Analytica Chimica Acta, 487(1), 91-103.
  • Grushin, V. V., et al. (2014).
  • G. Shanmugan, & I. S. Hong. (2006). Synthesis and conformational analysis of 2'-fluoro-5-methyl-4'-thioarabinouridine (4'S-FMAU). Nucleosides, Nucleotides & Nucleic Acids, 25(2), 195-206.
  • da Silva, A. F., et al. (2019). A Simple and Efficient Method for Derivatization of Glyphosate and AMPA Using 9-Fluorenylmethyl Chloroformate and Spectrophotometric Analysis. Journal of the Brazilian Chemical Society, 30(12), 2636-2643.

Sources

Method

Application Note: Synthesis and Chromatographic Utility of 2-Fluoro-5-methylphenyl Carbamates

Introduction and Mechanistic Rationale The incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry, with more than a third of newly approved small-molecule drugs containing at lea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry, with more than a third of newly approved small-molecule drugs containing at least one fluorine atom[1]. This prevalence necessitates the development of specialized analytical tools, particularly in chiral chromatography, where standard stationary phases may fail to provide adequate enantioseparation.

The 2-fluoro-5-methylphenyl moiety has emerged as a highly effective structural motif for promoting "fluorophilic" retention mechanisms[1]. When integrated into carbamate-linked systems—such as functionalized cellulose for Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC)—this group enhances dipole-dipole interactions, π−π stacking, and specific fluorophilic engagements with fluorinated analytes[2].

While isocyanates are traditionally used to functionalize cellulose hydroxyls to form O-alkyl-N-aryl carbamates, the use of 2-fluoro-5-methylphenyl chloroformate (CAS 1250435-92-7)[3] allows for the inverse connectivity: the synthesis of O-aryl-N-alkyl carbamates. This application note details the standardized protocol for reacting this highly reactive chloroformate with primary and secondary amines to generate robust carbamate libraries for chiral selector screening and pharmaceutical intermediate synthesis.

Causality in Reagent Selection
  • Electrophilicity: The electron-withdrawing nature of the ortho-fluorine atom increases the partial positive charge on the chloroformate carbonyl. This makes 2-fluoro-5-methylphenyl chloroformate significantly more reactive toward nucleophiles than an un-substituted phenyl chloroformate.

  • Base Selection: A non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA), is strictly required. It serves a dual purpose: neutralizing the hydrochloric acid (HCl) byproduct to prevent protonation of the nucleophilic amine, and avoiding competitive acylation that occurs with primary/secondary amine bases.

  • Temperature Control: Due to the enhanced electrophilicity, the reaction is highly exothermic. Dropwise addition at 0 °C is mandatory to suppress the formation of symmetrical ureas (via isocyanate intermediates generated by base-induced elimination) and to prevent thermal degradation.

Experimental Workflow

G A Amine Substrate + DIPEA in Anhydrous DCM C Nucleophilic Acyl Substitution (0 °C to RT) A->C B 2-Fluoro-5-methylphenyl chloroformate B->C Dropwise addition D In-Process Control (TLC / LC-MS) C->D Monitor conversion D->C If incomplete E Aqueous Quench (Sat. NaHCO3) D->E If complete F Phase Separation & Extraction E->F G Flash Chromatography (Hexanes/EtOAc) F->G H Purified Carbamate Product G->H

Workflow for the synthesis of carbamates via 2-fluoro-5-methylphenyl chloroformate.

Standardized Synthesis Protocol

This protocol outlines a self-validating system for the synthesis of O-(2-fluoro-5-methylphenyl)-N-alkyl carbamates. The procedure is designed for a 10 mmol scale.

Materials Required:
  • 2-Fluoro-5-methylphenyl chloroformate (CAS: 1250435-92-7)[3]

  • Target Amine (Primary or Secondary)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate ( NaHCO3​ )

  • Brine (Saturated NaCl )

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous flow of dry nitrogen or argon. Rationale: Chloroformates are highly moisture-sensitive and will rapidly hydrolyze to the corresponding phenol, carbon dioxide, and HCl in the presence of water.

  • Substrate Dissolution: Add the target amine (10.0 mmol, 1.0 equiv.) and anhydrous DCM (30 mL) to the flask. Stir until complete dissolution is achieved.

  • Base Addition: Inject DIPEA (15.0 mmol, 1.5 equiv.) via syringe. Place the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 2-fluoro-5-methylphenyl chloroformate (11.0 mmol, 1.1 equiv.) in anhydrous DCM (10 mL). Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 20 minutes. Rationale: The slight excess of chloroformate compensates for trace hydrolysis, while the slow addition rate controls the exotherm and maximizes chemoselectivity.

  • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C). Stir for 2 to 4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze via LC-MS or TLC (typically 80:20 Hexanes:Ethyl Acetate). Proceed to workup only when the amine starting material is fully consumed.

  • Quenching and Extraction: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3​ . Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 2×15 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with 1M HCl (15 mL) to remove residual DIPEA, followed by brine (20 mL). Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes and Ethyl Acetate to yield the pure carbamate.

Quantitative Data Summary

The following table summarizes expected yields and purity profiles when reacting various amine classes with 2-fluoro-5-methylphenyl chloroformate under the standardized protocol. Variations in yield are directly tied to the steric hindrance of the nucleophile.

Amine Substrate ClassExample CompoundReaction Time (RT)Isolated Yield (%)Typical Purity (HPLC)
Unhindered PrimaryBenzylamine2.0 hours88 - 92%> 98%
Hindered Primarytert-Butylamine4.5 hours75 - 80%> 97%
Cyclic SecondaryPiperidine1.5 hours90 - 95%> 99%
Acyclic SecondaryDiethylamine3.0 hours82 - 86%> 98%
Fluorinated Primary2,2,2-Trifluoroethylamine6.0 hours65 - 70%> 95%

Note: The reaction with 2,2,2-trifluoroethylamine yields a highly fluorinated carbamate framework similar to those utilized in specialized fluorophilic drug discovery libraries[4]. The extended reaction time is due to the strong electron-withdrawing effect of the trifluoromethyl group, which significantly reduces the nucleophilicity of the amine.

References

  • Sigma-Aldrich. ChromegaChiral™ Chiral CCO F2, 5 Micron HPLC Column.1

  • Molport. 2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate | 1087797-87-2.4

  • Chemazone. (2-fluoro-5-methylphenyl) chloroformate - 1250435-92-7.3

  • Chromatography Today. Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography - Sep 06 2016.2

Sources

Application

Application Note: Advanced Peptide Coupling via 2-Fluoro-5-methylphenyl Chloroformate

Executive Summary The synthesis of complex, sterically hindered, or highly aggregation-prone peptides requires coupling reagents that balance extreme reactivity with stringent stereochemical control. While standard alkyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex, sterically hindered, or highly aggregation-prone peptides requires coupling reagents that balance extreme reactivity with stringent stereochemical control. While standard alkyl chloroformates (e.g., isobutyl chloroformate) are routinely used to generate transient mixed anhydrides[1], they are highly sensitive to temperature and prone to symmetrical anhydride formation.

2-Fluoro-5-methylphenyl chloroformate (CAS: 1250435-92-7) emerges as a highly specialized bifunctional activation reagent. It facilitates the initial formation of a mixed carbonic-carboxylic anhydride, which subsequently undergoes decarboxylation to yield a highly stable, isolable, and fiercely reactive active ester . This application note provides a comprehensive, self-validating protocol for utilizing this reagent in challenging solution-phase peptide couplings, tailored for process chemists and drug development professionals.

Mechanistic Causality & Rationale (E-E-A-T)

The selection of 2-Fluoro-5-methylphenyl chloroformate over traditional pentafluorophenyl (Pfp) or 4-nitrophenyl chloroformates is driven by precise electronic and steric tuning:

  • Electronic Activation (The ortho-Fluoro Effect): The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the corresponding 2-fluoro-5-methylphenol leaving group, significantly increasing the electrophilicity of the active ester's carbonyl carbon. This ensures rapid aminolysis even with deactivated or sterically hindered amine nucleophiles[2].

  • Steric and Lipophilic Tuning (The meta-Methyl Effect): Unlike heavily fluorinated reagents, the meta-methyl group introduces lipophilicity. This dramatically enhances the solubility of the resulting active ester in non-polar solvents (like dichloromethane or tetrahydrofuran) and provides a steric shield that minimizes off-target hydrolysis and symmetrical anhydride formation.

  • Base Selection Causality: N-methylmorpholine (NMM) is strictly mandated over Triethylamine (TEA). NMM is a weaker, sterically hindered base that efficiently scavenges the HCl generated during chloroformate activation without inducing base-catalyzed proton abstraction at the chiral α -carbon, thereby preventing racemization (epimerization)[1].

Mechanism AA N-Protected Amino Acid (R-COOH) MA Mixed Carbonic-Carboxylic Anhydride (Transient) AA->MA + Base (NMM) - HCl Reagent 2-Fluoro-5-methylphenyl chloroformate Reagent->MA Activation AE 2-Fluoro-5-methylphenyl Active Ester MA->AE Decarboxylation (- CO2) Peptide Peptide Product + Phenol Byproduct AE->Peptide + Amine (H2N-R') Aminolysis

Mechanistic pathway of peptide coupling via 2-Fluoro-5-methylphenyl chloroformate activation.

Quantitative Data: Reagent Comparison

To justify the experimental choice of 2-Fluoro-5-methylphenyl chloroformate, the following table summarizes its performance metrics against industry-standard chloroformates.

Coupling ReagentIntermediate FormedRelative ReactivityRacemization RiskLipophilicity (Solubility)Byproduct Toxicity / Waste
Isobutyl Chloroformate (IBCF) Mixed AnhydrideHighHigh (if > 0°C)ModerateLow (Isobutanol + CO₂)
Pentafluorophenyl Chloroformate Active EsterVery HighLowLowHigh (Highly fluorinated waste)
2-Fluoro-5-methylphenyl Chloroformate Active EsterHighLowVery High Moderate (Substituted phenol)

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. By incorporating strict in-process analytical controls (IPC), the chemist can verify the success of each mechanistic step before proceeding, preventing the waste of high-value peptide fragments.

Protocol A: Synthesis of the 2-Fluoro-5-methylphenyl Active Ester

Objective: Convert the C-terminus of an N-protected amino acid into a stable active ester.

  • Preparation: Dissolve 1.0 equivalent of the Fmoc-protected amino acid (Fmoc-AA-OH) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cooling & Base Addition: Chill the reaction vessel to -15°C under an inert argon atmosphere. Causality: Strict temperature control at this stage prevents premature degradation of the chloroformate and suppresses symmetrical anhydride formation[2]. Add 1.05 equivalents of N-methylmorpholine (NMM) and stir for 5 minutes.

  • Activation: Dropwise, add 1.0 equivalent of 2-Fluoro-5-methylphenyl chloroformate over 10 minutes. Maintain the temperature at -15°C for 20 minutes, then slowly allow the reaction to warm to 0°C over 30 minutes to facilitate the decarboxylation step (-CO₂ evolution).

  • Self-Validation Checkpoint (IPC 1): Pull a 10 µL aliquot and analyze via TLC (Hexanes/EtOAc) or HPLC.

    • Validation Criteria: The complete disappearance of the starting Fmoc-AA-OH and the appearance of a new, less polar, highly UV-active peak confirms the successful formation of the active ester. Do not proceed to Protocol B until this criteria is met.

Protocol B: Peptide Bond Formation (Aminolysis)

Objective: Couple the active ester with an amine nucleophile to form the peptide bond.

  • Nucleophile Introduction: To the 0°C solution containing the validated active ester from Protocol A, add 1.1 equivalents of the amine nucleophile (e.g., H-AA-OtBu or a peptide fragment).

  • Catalysis: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA ensures the incoming amine remains fully deprotonated and nucleophilic, driving the aminolysis of the active ester to completion.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 2 to 4 hours.

  • Self-Validation Checkpoint (IPC 2): Analyze the reaction mixture via LC-MS.

    • Validation Criteria: The mass spectrum must show the theoretical [M+H]+ of the desired peptide product, alongside a distinct peak at m/z 126.1, corresponding to the liberated 2-fluoro-5-methylphenol byproduct. This mass balance validates the specific aminolysis pathway.

  • Workup: Quench the reaction with 5% aqueous citric acid. Extract with DCM, wash the organic layer with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow Step1 1. Dissolve Fmoc-AA-OH in anhydrous DCM Step2 2. Chill to -15°C Add NMM (1.05 eq) Step1->Step2 Step3 3. Dropwise addition of Chloroformate Reagent Step2->Step3 Step4 4. Monitor via TLC/HPLC (Active Ester Formation) Step3->Step4 Step5 5. Add Amine Nucleophile (Peptide Fragment) Step4->Step5 Step6 6. Warm to RT Stir for 2-4 hours Step5->Step6 Step7 7. Aqueous Workup & Product Isolation Step6->Step7

Step-by-step experimental workflow for active ester generation and subsequent peptide coupling.

Sources

Method

Application Note: Safe Handling, Laboratory Storage, and Reactivity Protocols for 2-Fluoro-5-methylphenyl Chloroformate

Executive Summary & Chemical Profiling 2-Fluoro-5-methylphenyl chloroformate (CAS: 1250435-92-7) is a highly reactive acylating reagent widely utilized in medicinal chemistry and drug development for the synthesis of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

2-Fluoro-5-methylphenyl chloroformate (CAS: 1250435-92-7) is a highly reactive acylating reagent widely utilized in medicinal chemistry and drug development for the synthesis of complex carbamates, carbonates, and active esters[1].

As a member of the chloroformate chemical class, this reagent presents severe occupational hazards. It is highly moisture-sensitive, acutely toxic by inhalation, and corrosive to biological tissues[2],[3]. Because the structural integrity of the reagent and the safety of the laboratory personnel are intrinsically linked, standard operating procedures must be rigorously adapted to mitigate its specific reactivity profile.

Mechanistic Toxicology & Reactivity

To handle 2-Fluoro-5-methylphenyl chloroformate safely, researchers must understand the causality behind its hazards. The carbonyl carbon of the chloroformate moiety is an extreme electrophilic center. When exposed to ambient atmospheric moisture, it undergoes a rapid, exothermic nucleophilic attack by water[2].

This uncontrolled hydrolysis reaction degrades the reagent into 2-fluoro-5-methylphenol while simultaneously releasing hydrogen chloride (HCl) gas and carbon dioxide (CO2) [2],[3].

  • Toxicological Hazard : The generation of HCl causes immediate, severe tissue necrosis upon inhalation or dermal contact, leading to pulmonary edema if inhaled[2],[3].

  • Physical Hazard : The generation of CO2 in a sealed, moisture-contaminated container leads to dangerous pressurization, creating a severe risk of container rupture or explosion[2].

HydrolysisPathway A 2-Fluoro-5-methylphenyl chloroformate C Exothermic Hydrolysis Transition State A->C B Atmospheric Moisture (H2O) B->C D Hydrogen Chloride (HCl) Corrosive Gas C->D Toxic Fumes E Carbon Dioxide (CO2) Pressurization Hazard C->E Container Rupture F 2-Fluoro-5-methylphenol (Degradation Product) C->F Phenol Release

Mechanistic pathway of chloroformate hydrolysis and associated hazards.

Laboratory Storage and Containment Protocols

Proper storage is the first line of defense against reagent degradation and laboratory accidents.

  • Temperature Control : Store strictly at 2–8 °C [3]. Causality: Refrigeration minimizes the kinetic energy available for thermal degradation and significantly lowers the vapor pressure of the liquid, reducing the risk of toxic inhalation upon opening the primary container.

  • Atmospheric Control : The headspace of the container must be purged with an inert gas (Argon or Nitrogen) before sealing[3]. Causality: Displacing ambient air removes the atmospheric moisture required for the hydrolysis pathway described above, preventing CO2 pressurization[2],[3].

  • Secondary Containment : Store the primary glass bottle within a non-breakable secondary container (e.g., a polyethylene jar)[4]. Parafilm is highly permeable to moisture over time and should not be used as the sole barrier; utilize PTFE-lined caps.

Experimental Protocol: Controlled Acylation Workflow

When utilizing 2-Fluoro-5-methylphenyl chloroformate for amine protection or carbamate formation, the reaction must be engineered as a self-validating system where observable physical changes confirm the safety and progress of the reaction.

Step-by-Step Methodology:

  • Vessel Preparation : Flame-dry a multi-neck round-bottom flask and establish a positive pressure of Argon.

    • Validation: The inert gas bubbler should show a slow, steady release of bubbles, confirming atmospheric exclusion.

  • Reagent Dissolution : Dissolve the target amine and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in anhydrous dichloromethane (DCM).

  • Thermal Regulation : Submerge the reaction vessel in an ice-water bath to bring the internal temperature to 0–5 °C.

    • Causality: Chloroformate acylation is highly exothermic. The ice bath suppresses localized heating, which would otherwise accelerate side reactions and vaporize the toxic reagent.

  • Dropwise Addition : Dilute the 2-Fluoro-5-methylphenyl chloroformate in anhydrous DCM and add it dropwise via an addition funnel or syringe pump.

    • Validation: Monitor the reaction headspace. Transient fuming should dissipate between drops. Continuous fuming indicates the addition rate is too rapid and the exotherm is out of control.

  • Basic Quench : Upon reaction completion, quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO3).

    • Validation: The cessation of CO2 evolution (bubbling) confirms the complete neutralization of any unreacted chloroformate and the stoichiometric HCl byproduct.

ExperimentalWorkflow S1 1. Purge Vessel (Argon/N2) S2 2. Cool System (0-5°C Ice Bath) S1->S2 S3 3. Dropwise Addition of Chloroformate S2->S3 S4 4. Monitor Exotherm (Maintain <10°C) S3->S4 S5 5. Basic Quench (Sat. NaHCO3) S4->S5

Step-by-step workflow for the controlled acylation using chloroformates.

Spill Management and Chemical Neutralization

In the event of a spill outside the fume hood, evacuate the laboratory immediately and consult Environmental Health and Safety (EHS)[2],[5]. For small spills contained within a functioning fume hood:

  • Containment : Do NOT use water or combustible materials (like paper towels)[2]. Absorb the liquid using an inert, non-combustible material such as dry sand or vermiculite[2].

  • Neutralization : Transfer the absorbed material into a large beaker inside the fume hood. Slowly, and in a dropwise manner, add a cold 5–10% sodium hydroxide (NaOH) solution[2].

    • Causality: The strong base serves a dual purpose: it forces the complete hydrolysis of the chloroformate into its less hazardous phenol derivative and immediately neutralizes the evolving HCl gas into harmless sodium chloride (NaCl)[2].

  • Verification : Stir the slurry for at least one hour. Verify the pH is neutral (pH 6–8) using pH paper before disposing of the mixture as hazardous aqueous waste[2].

Quantitative Safety & Operational Parameters

Table 1: Required Personal Protective Equipment (PPE) [2],[4]

PPE CategorySpecificationRationale / Causality
Hand Protection Butyl rubber or Viton™ glovesNitrile offers limited protection against chloroformates and degrades rapidly upon contact.
Eye Protection Chemical splash goggles + Face shieldPrevents irreversible corneal damage from corrosive HCl fumes or liquid splashing.
Body Protection Flame-retardant lab coatProtects against the flammable nature of the reagent and potential exothermic ignition.
Respiratory Fume hood (Min. 100 LFM face velocity)Absolute requirement to pull toxic HCl and volatile chloroformate vapors away from the user.

Table 2: Storage and Neutralization Parameters [2],[3]

ParameterTarget ValueCritical Consequence of Deviation
Storage Temperature 2 °C to 8 °CAccelerated thermal degradation; dangerous vapor pressure buildup.
Storage Atmosphere 100% Argon or NitrogenMoisture ingress leading to CO2 generation and container explosion.
Neutralization pH 6.0 to 8.0Incomplete neutralization leaves active, corrosive HCl in the waste stream.

References

  • Title : Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Isobutyl Chloroformate | Source : benchchem.com | URL :2

  • Title : (2-fluoro-5-methylphenyl) chloroformate - 1250435-92-7 | Source : chemazone.com | URL : 1

  • Title : Standard Operating Procedure: Isobutyl chloroformate | Source : uthsc.edu | URL : 4

  • Title : Ethylchloroformate-541-41-3.docx - University of Georgia Office of Research | Source : uga.edu | URL : 3

  • Title : Standard Operating Procedure: Chloroform | Source : rutgers.edu | URL :5

Sources

Application

Application Notes and Protocols: The Use of 2-Fluoro-5-methylphenyl Chloroformate for Amine Protection in Organic Synthesis

Introduction: Navigating the Landscape of Amine Protection In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the selective protection and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Landscape of Amine Protection

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the selective protection and deprotection of functional groups is a cornerstone of success. Amines, with their inherent nucleophilicity and basicity, are often the most reactive sites in a molecule, necessitating a temporary "mask" to prevent unwanted side reactions.[1][2] The choice of a suitable protecting group is a critical strategic decision, guided by the principles of ease of installation, stability under a range of reaction conditions, and facile, selective removal.[3]

Carbamates are among the most widely employed protecting groups for amines, offering a robust and versatile solution.[3] This application note provides a detailed guide to the use of 2-Fluoro-5-methylphenyl chloroformate as a reagent for the protection of primary and secondary amines. We will delve into the underlying chemical principles, provide detailed experimental protocols for both protection and deprotection, and offer insights gleaned from practical laboratory experience.

The 2-fluoro-5-methylphenyl carbamate protecting group offers a unique combination of electronic and steric properties. The presence of a fluorine atom, an electron-withdrawing group, is known to influence the stability of the resulting carbamate, while the methyl group, an electron-donating group, can also modulate its properties.[1][4] This balance of electronic effects can be strategically exploited by the synthetic chemist.

Chemical Properties and Synthesis of the Reagent

2-Fluoro-5-methylphenyl chloroformate is a reactive organic compound that should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and should be stored under anhydrous conditions.

The synthesis of aryl chloroformates is typically achieved by the reaction of the corresponding phenol with phosgene or a phosgene equivalent, such as triphosgene.[5][6]

General Synthesis of 2-Fluoro-5-methylphenyl Chloroformate:

A solution of 2-Fluoro-5-methylphenol in an inert solvent, such as 1,2-dichloroethane, is treated with a phosgene source, like triphosgene, often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).[5] The reaction is typically performed at elevated temperatures to ensure complete conversion. Careful monitoring and control of the reaction conditions are crucial due to the hazardous nature of phosgene and its byproducts.

The Protection of Amines: Mechanism and Causality

The reaction of 2-Fluoro-5-methylphenyl chloroformate with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism to form a stable carbamate.

Caption: Mechanism of Amine Protection.

The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the neutral carbamate. The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine

This protocol provides a general method for the protection of a primary amine using 2-Fluoro-5-methylphenyl chloroformate.

Materials:

  • Primary amine

  • 2-Fluoro-5-methylphenyl chloroformate (or 5-Fluoro-2-methylphenyl carbonochloridate, CAS 1701814-83-6)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv) in anhydrous DCM or THF.

  • Add triethylamine or DIPEA (1.2 equiv) to the solution and stir for 5-10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of 2-Fluoro-5-methylphenyl chloroformate (1.1 equiv) in anhydrous DCM or THF to the cooled amine solution via a dropping funnel over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure N-(2-fluoro-5-methylphenoxycarbonyl)-protected amine.

Amine SubstrateBaseSolventReaction Time (h)Typical Yield (%)
BenzylamineEt₃NDCM3>90
n-ButylamineDIPEATHF2>95
AnilineEt₃NDCM4~85
CyclohexylamineDIPEATHF2.5>90

Note: The yields presented are typical for analogous chloroformate reactions and may vary based on the specific substrate and reaction conditions.

Protocol 2: Deprotection of the 2-Fluoro-5-methylphenyl Carbamate Group

The stability of aryl carbamates is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups, such as fluorine, generally decrease the stability of the carbamate, making it more susceptible to cleavage.[1][4] Conversely, electron-donating groups like methyl increase stability. This interplay allows for tunable lability. A mild and effective method for the cleavage of phenyl carbamates involves the use of tetra-n-butylammonium fluoride (TBAF).[7]

Materials:

  • N-(2-fluoro-5-methylphenoxycarbonyl)-protected amine

  • Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-(2-fluoro-5-methylphenoxycarbonyl)-protected amine (1.0 equiv) in anhydrous THF in a round-bottom flask.

  • Add the 1.0 M solution of TBAF in THF (1.5 - 2.0 equiv) to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight, depending on the substrate.

  • Upon completion, dilute the reaction mixture with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain the deprotected amine.

Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection start Primary/Secondary Amine reaction1 Reaction at 0°C to RT start->reaction1 reagent1 2-Fluoro-5-methylphenyl chloroformate reagent1->reaction1 base Base (e.g., Et3N) base->reaction1 solvent1 Anhydrous Solvent (DCM or THF) solvent1->reaction1 workup1 Aqueous Workup reaction1->workup1 protected_amine Protected Amine (Carbamate) workup1->protected_amine reaction2 Reaction at RT protected_amine->reaction2 reagent2 TBAF in THF reagent2->reaction2 workup2 Aqueous Workup reaction2->workup2 final_product Deprotected Amine workup2->final_product

Caption: Experimental Workflow Diagram.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield of protected amine Incomplete reaction.Increase reaction time or temperature. Ensure anhydrous conditions. Use a slight excess of the chloroformate.
Decomposition of chloroformate.Use fresh, high-quality chloroformate. Add it slowly at 0 °C.
Inefficient base.Use a stronger, non-nucleophilic base like DBU if necessary.
Formation of side products Reaction with other nucleophilic groups.Protect other nucleophilic functional groups in the starting material.
Over-reaction (for primary amines).Use stoichiometric amounts of the chloroformate.
Incomplete deprotection Insufficient TBAF.Increase the equivalents of TBAF.
Steric hindrance around the carbamate.Increase reaction temperature or time.
Decomposition during deprotection Substrate is sensitive to basic conditions.Buffer the TBAF solution with a mild acid like acetic acid.

Conclusion

2-Fluoro-5-methylphenyl chloroformate is a valuable reagent for the protection of primary and secondary amines. The resulting carbamate offers a unique stability profile influenced by the electronic effects of the fluoro and methyl substituents. The protection reaction proceeds smoothly under standard conditions, and the carbamate can be effectively cleaved using tetra-n-butylammonium fluoride, providing a mild and selective deprotection strategy. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can confidently employ this protecting group strategy in their synthetic endeavors.

References

  • Jacquemard, U., Bénéteau, V., Lefoix, M., Routier, S., Mérour, J. Y., & Coudert, G. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(43), 10039-10047. [Link]

  • Armarego, W. L., & Chai, C. (2012).
  • Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(1), 353.
  • Depmeier, T., Hanekamp, W., & Lehr, M. (2015). Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. ACS medicinal chemistry letters, 6(8), 923–927. [Link]

  • Huguenot, F., & Vidal, M. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS omega, 7(49), 45095–45102. [Link]

  • Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic letters, 24(20), 3736–3740. [Link]

  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect, 5(23), 6955-6979.
  • Amine Protection and Deprotection. (2023, December 22). Master Organic Chemistry. [Link]

  • Amine synthesis by carbamate cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of 2-Fluoro-5-methylphenyl chloroformate in organic solvents

Welcome to the technical support center for 2-Fluoro-5-methylphenyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Fluoro-5-methylphenyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its use in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2-Fluoro-5-methylphenyl chloroformate?

2-Fluoro-5-methylphenyl chloroformate is a substituted aryl chloroformate. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring influences its reactivity. Like other chloroformates, it is a highly reactive electrophile, susceptible to nucleophilic attack at the carbonyl carbon.[1] It is a moisture-sensitive compound and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding phenol, 2-fluoro-5-methylphenol, and hydrochloric acid.

Q2: What is the general solubility profile of 2-Fluoro-5-methylphenyl chloroformate in common organic solvents?

Predicted Qualitative Solubility of 2-Fluoro-5-methylphenyl chloroformate

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are effective at solvating a wide range of organic molecules, including those with moderate polarity.
Ethers Tetrahydrofuran (THF), Diethyl etherHighEthers are good solvents for many organic reagents and are relatively unreactive towards chloroformates under standard conditions.
Aromatic Toluene, BenzeneHighThe aromatic ring of the chloroformate will have favorable interactions with aromatic solvents.
Polar Aprotic Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)Moderate to HighWhile soluble, the high reactivity of chloroformates means that solvents like DMF may not be suitable for all applications as they can sometimes participate in or promote side reactions.
Non-Polar Hexanes, CyclohexaneModerateSolubility is expected to be lower in purely aliphatic hydrocarbons compared to aromatic or chlorinated solvents.
Polar Protic Alcohols (e.g., Methanol, Ethanol), WaterReactiveThese solvents are nucleophilic and will react with the chloroformate, leading to the formation of carbonates or hydrolysis. They should be avoided as reaction solvents unless the intention is to form the corresponding carbonate.

Q3: What are the primary applications of 2-Fluoro-5-methylphenyl chloroformate in organic synthesis?

2-Fluoro-5-methylphenyl chloroformate is primarily used as a reagent for the introduction of the 2-fluoro-5-methylphenoxycarbonyl group. Its main applications include:

  • Synthesis of Carbamates: It reacts readily with primary and secondary amines to form stable carbamate linkages. This is particularly useful in medicinal chemistry for creating bioisosteres of amide bonds or for prodrug strategies.

  • Synthesis of Carbonates: It reacts with alcohols and phenols in the presence of a base to form carbonates.[1]

  • Protecting Group Chemistry: The 2-fluoro-5-methylphenoxycarbonyl group can be used as a protecting group for amines.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 2-Fluoro-5-methylphenyl chloroformate.

Q4: My reaction with an amine to form a carbamate is sluggish or incomplete. What are the possible causes and solutions?

Possible Causes:

  • Insufficiently Nucleophilic Amine: Sterically hindered amines or anilines with electron-withdrawing groups may exhibit lower reactivity.

  • Presence of Moisture: Trace amounts of water in the reaction mixture can hydrolyze the chloroformate, reducing the yield of the desired carbamate.

  • Inadequate Base: If an amine salt (e.g., hydrochloride) is used as the starting material, an appropriate amount of base is crucial to liberate the free amine for the reaction. The HCl generated during the reaction also needs to be scavenged.

  • Low Reaction Temperature: While many reactions are performed at 0 °C to room temperature, less reactive starting materials may require elevated temperatures.

Suggested Solutions:

  • Increase Reaction Temperature: Gradually increase the reaction temperature (e.g., to 40-50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Use a More Effective Base: If using a mild base like triethylamine (TEA), consider a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) for sterically hindered amines. For biphasic reactions, an inorganic base like sodium carbonate or sodium hydroxide can be effective.[1]

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Pre-activation of the Amine: For particularly challenging amines, consider pre-treating the amine with a base to ensure it is in its free-base form before the addition of the chloroformate.

Q5: I am observing the formation of a urea byproduct in my carbamate synthesis. How can I minimize this?

Possible Cause:

The formation of urea suggests a side reaction where the initially formed carbamate reacts with another molecule of the amine. This is more likely to occur if the reaction is run at high temperatures for extended periods or if there is a large excess of the amine. Another possibility is the in-situ formation of an isocyanate from the chloroformate, which then reacts with the amine.

Suggested Solutions:

  • Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the 2-Fluoro-5-methylphenyl chloroformate relative to the amine.

  • Slow Addition: Add the chloroformate solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the chloroformate.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Base: The choice of base can influence the reaction pathway. A non-nucleophilic, sterically hindered base is often preferred.

Q6: The 2-Fluoro-5-methylphenyl chloroformate appears to be degrading upon storage. What are the proper storage conditions?

Possible Cause:

2-Fluoro-5-methylphenyl chloroformate is sensitive to moisture and can slowly hydrolyze over time, especially if exposed to atmospheric humidity. Elevated temperatures can also promote decomposition.

Suggested Solutions:

  • Store in a Cool, Dry Place: Store the reagent in a tightly sealed container in a refrigerator (2-8 °C) or a desiccator.

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Check for Purity: Before use, especially after prolonged storage, it is advisable to check the purity of the reagent (e.g., by ¹H NMR) to ensure it has not significantly degraded. The presence of 2-fluoro-5-methylphenol would indicate hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Carbamate from a Primary or Secondary Amine

This protocol provides a general method for the reaction of 2-Fluoro-5-methylphenyl chloroformate with an amine to form the corresponding carbamate.

Materials:

  • Primary or secondary amine (1.0 equiv)

  • 2-Fluoro-5-methylphenyl chloroformate (1.1 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Diisopropylethylamine) (1.2 equiv)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) and the base (1.2 equiv) in the chosen anhydrous solvent.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Slowly add a solution of 2-Fluoro-5-methylphenyl chloroformate (1.1 equiv) in the same anhydrous solvent dropwise to the stirred amine solution over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired carbamate.

Experimental Workflow for Carbamate Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Amine and Base in Anhydrous Solvent prep2 Cool to 0 °C prep1->prep2 react1 Add Chloroformate Solution Dropwise prep2->react1 react2 Warm to RT and Stir react1->react2 react3 Monitor Progress (TLC/LC-MS) react2->react3 workup1 Quench Reaction react3->workup1 workup2 Extract Product workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Purify (Chromatography/Recrystallization) workup3->purify

Caption: A typical experimental workflow for carbamate synthesis.

Protocol 2: Troubleshooting a Failed Carbamate Synthesis

This workflow outlines a systematic approach to troubleshooting an unsuccessful reaction.

G cluster_solutions Potential Solutions start Reaction Failed (Low/No Product) check_reagents Check Reagent Quality - Chloroformate (hydrolyzed?) - Amine (correct salt?) - Solvent (anhydrous?) start->check_reagents check_conditions Review Reaction Conditions - Temperature too low? - Insufficient reaction time? - Inappropriate base? start->check_conditions sol_reagent Use Fresh/Purified Reagents Ensure Anhydrous Conditions check_reagents->sol_reagent If reagents suspect sol_temp Increase Temperature check_conditions->sol_temp If temp/time suspect sol_base Use Stronger/Different Base check_conditions->sol_base If base suspect sol_stoich Adjust Stoichiometry check_conditions->sol_stoich If stoichiometry off end Successful Reaction sol_reagent->end sol_temp->end sol_base->end sol_stoich->end

Sources

Optimization

Technical Support Center: A Researcher's Guide to 2-Fluoro-5-methylphenyl Chloroformate

Welcome to the technical support center for 2-Fluoro-5-methylphenyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive reagent in aqueou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Fluoro-5-methylphenyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive reagent in aqueous environments. Its efficacy in bioconjugation, derivatization, and synthesis is matched by its sensitivity to its environment. This document provides in-depth, field-proven insights and troubleshooting protocols to help you minimize degradation and maximize your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the properties and handling of 2-Fluoro-5-methylphenyl chloroformate.

Q1: What is 2-Fluoro-5-methylphenyl chloroformate and what are its primary applications?

2-Fluoro-5-methylphenyl chloroformate is a highly reactive organic compound. Structurally, it is an ester of chloroformic acid.[1] Its high reactivity makes it an excellent reagent for introducing the 2-fluoro-5-methylphenoxycarbonyl group to nucleophiles. This is particularly useful in:

  • Bioconjugation: Modifying proteins, peptides, or other biomolecules by reacting with primary amines (e.g., lysine residues) to form stable carbamates.[1]

  • Derivatization: Converting polar analytes (like amino acids, phenols, or carboxylic acids) into more volatile and less polar derivatives for analysis by techniques such as gas chromatography/mass spectrometry (GC/MS).[1]

  • Protecting Group Chemistry: Although less common than reagents like Fmoc-Cl, it can be used to protect hydroxyl or amino groups in multi-step organic synthesis.

Q2: Why is this compound so unstable in aqueous media?

The primary cause of instability is its extreme susceptibility to hydrolysis .[2][3] Chloroformates are acyl chlorides, which are well-known to react readily with water. The carbonyl carbon is highly electrophilic, making it a prime target for nucleophilic attack by water molecules. This reaction is often rapid and is the main competing pathway against your desired reaction in an aqueous setting. Aromatic chloroformates, like this one, are generally more stable than lower alkyl chloroformates but still hydrolyze quickly at room temperature.[2]

Q3: What are the specific byproducts of its degradation in water?

When 2-Fluoro-5-methylphenyl chloroformate hydrolyzes, it decomposes into three products:

  • 2-Fluoro-5-methylphenol: The corresponding phenol.

  • Carbon Dioxide (CO₂): Formed from the decomposition of the unstable carbonic acid intermediate.[2]

  • Hydrogen Chloride (HCl): This is a critical byproduct as it is a strong acid and will rapidly lower the pH of your reaction medium if not adequately buffered.[2][4]

Q4: What is the underlying chemical mechanism of this degradation?

The hydrolysis of phenyl chloroformates in aqueous solution typically proceeds through a bimolecular addition-elimination mechanism .[3][5] In this pathway, a water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the chloroformate. This forms a transient tetrahedral intermediate, which then collapses, eliminating a chloride ion and ultimately leading to the final products. The rate of this reaction is highly dependent on factors like pH, temperature, and the concentration of water.[5][6]

Q5: How must I store and handle the pure reagent to ensure its integrity?

Proper storage and handling are critical to prevent premature degradation.

  • Storage: The reagent must be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated temperatures (typically 2-8 °C).[7][8][9] It is highly sensitive to moisture and air.[7]

  • Handling: Always handle the reagent in a well-ventilated area or chemical fume hood.[7][10] Use dry glassware and syringes. Never introduce water or protic solvents into the stock container. When preparing a solution for an experiment, use a dry, aprotic solvent like anhydrous acetonitrile, THF, or dioxane.

Section 2: Troubleshooting Guide for Experimental Applications

This guide uses a problem-and-solution format to address specific issues you may encounter during your experiments.

Problem 1: My reaction yield is disappointingly low. I suspect the chloroformate is degrading before it can react with my target molecule.

This is the most common issue encountered. The rate of hydrolysis is competing with, and winning against, the rate of your desired reaction.

Causality & Solution:

  • Temperature is Too High: Hydrolysis, like most chemical reactions, is significantly accelerated by temperature.

    • Troubleshooting Step: Immediately lower your reaction temperature. Conduct the reaction in an ice bath at 0-4 °C.[7][11] For extremely sensitive substrates, a dry ice/acetone bath (-78 °C) may be necessary if your solvent system permits, though this is less common for aqueous media.

  • pH is Not Optimal: The hydrolysis of chloroformates can be catalyzed by base.[5] If the pH is too high (above 7.5-8), the rate of hydrolysis increases dramatically.

    • Troubleshooting Step: Ensure your reaction is buffered to a slightly acidic or neutral pH, ideally between 6.0 and 7.5. Verify the pH of your buffer before adding the chloroformate.

  • Slow Reagent Addition/Poor Mixing: If the chloroformate is added slowly or into a poorly stirred solution, localized high concentrations can exist for too long, allowing hydrolysis to occur before the reagent disperses to find your target molecule.

    • Troubleshooting Step: Prepare a stock solution of the chloroformate in a dry, water-miscible solvent (e.g., anhydrous acetonitrile or THF). Add this solution dropwise but quickly to a vigorously stirred reaction mixture. This ensures rapid and homogeneous mixing.

  • Incorrect Order of Addition: Adding your target molecule to a pre-existing solution of the chloroformate in buffer is a recipe for failure.

    • Troubleshooting Step: The chloroformate should always be the last reagent added to the reaction mixture. Dissolve your target substrate in the chilled, buffered solution first, ensure complete dissolution and temperature equilibration, and only then add the chloroformate solution.

Problem 2: The pH of my reaction mixture drops precipitously after I add the 2-Fluoro-5-methylphenyl chloroformate.

Causality & Solution:

This is a direct and unmistakable sign of rapid hydrolysis. As established, a key byproduct of hydrolysis is hydrogen chloride (HCl), a strong acid.[2][4] A sharp pH drop confirms that a significant portion of your reagent is being consumed by water. This not only represents a loss of your expensive reagent but the resulting acidic environment can also damage acid-labile substrates or protonate your target nucleophile, rendering it unreactive.

  • Troubleshooting Step: Your buffer capacity is insufficient.

    • Increase the concentration of your buffer (e.g., from 50 mM to 100 mM or higher).

    • Ensure you are using a buffer with a pKa close to your target reaction pH to provide maximal buffering capacity.

    • Most importantly, confirm your chosen buffer is non-nucleophilic (see Problem 4).

Problem 3: I am getting highly inconsistent results from one experiment to the next, even when I follow the same protocol.

Causality & Solution:

Inconsistency points to uncontrolled variables, which for this reagent, almost always involve water or reagent integrity.

  • Atmospheric Moisture: On a humid day, moisture from the air can be a significant source of contamination and degradation.

    • Troubleshooting Step: Purge your reaction vessel with an inert gas (argon or nitrogen) before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Integrity: The stock bottle of 2-Fluoro-5-methylphenyl chloroformate may have been compromised.

    • Troubleshooting Step: If you suspect contamination, it may be necessary to use a fresh, unopened bottle of the reagent. When you open a new bottle, flush the headspace with argon before resealing and storing it properly.

  • Solvent Purity: The "anhydrous" solvent used to dissolve the chloroformate may not be truly dry.

    • Troubleshooting Step: Use a freshly opened bottle of anhydrous solvent or solvent from a solvent purification system. Do not use a bottle that has been open on the bench for an extended period.

Problem 4: I'm not sure which buffer system is safe to use. Can my buffer react with the chloroformate?

Causality & Solution:

Yes, absolutely. Many common biological buffers contain nucleophilic groups that will react with 2-Fluoro-5-methylphenyl chloroformate, consuming the reagent in an unproductive side reaction.

  • Unsuitable Buffers: Avoid any buffers containing primary or secondary amines. This includes:

    • Tris (Tris(hydroxymethyl)aminomethane)

    • Glycine

    • HEPES (contains a secondary amine in its piperazine ring that can be reactive, though less so than primary amines)

    • Any other amino acid-based buffers.

  • Recommended Buffers: Opt for buffers that lack strong nucleophilic sites. Good choices include:

    • Phosphate Buffer (e.g., PBS): Generally safe and effective.

    • Borate Buffer: Often used for derivatization reactions.[11]

    • MES (2-(N-morpholino)ethanesulfonic acid): The tertiary amine in the morpholine ring is sterically hindered and generally non-reactive.

    • Carbonate/Bicarbonate Buffer: Can be effective, but be mindful of pH control as CO₂ evolution can occur.

Section 3: Key Experimental Parameters for Minimizing Degradation

This table summarizes the critical quantitative parameters for successfully using 2-Fluoro-5-methylphenyl chloroformate in aqueous reactions.

ParameterRecommended Range/ValueRationale & Key Considerations
Temperature 0 - 4 °CSignificantly slows the rate of hydrolysis, which is the primary degradation pathway.[7]
pH 6.0 - 7.5Avoids base-catalyzed hydrolysis that becomes rapid at pH > 8.[5] Maintains nucleophilicity of target amines.
Buffer System Phosphate, Borate, MESThese are non-nucleophilic and will not react with the chloroformate.[11]
Incompatible Reagents Tris, Glycine, Primary/Secondary Amines, ThiolsThese compounds are strong nucleophiles and will compete with the target substrate for the reagent.
Co-Solvent Anhydrous Acetonitrile, THF, DioxaneUsed to dissolve the chloroformate before addition. Reduces the overall water concentration.[4][6]
Reagent Addition Add last to a vigorously stirred solutionEnsures rapid mixing and minimizes localized hydrolysis before the reagent can react with the target.

Section 4: Protocols & Visual Workflows

Experimental Protocol: General Method for Acylation of a Protein in Aqueous Buffer

This protocol provides a self-validating framework for minimizing degradation during a typical bioconjugation reaction.

  • Preparation:

    • Prepare a 100 mM solution of a non-nucleophilic buffer (e.g., sodium phosphate) and adjust the pH to 7.2.

    • Prepare a stock solution of your protein in the buffer at the desired concentration (e.g., 5 mg/mL).

    • Prepare a 100 mM stock solution of 2-Fluoro-5-methylphenyl chloroformate in anhydrous acetonitrile. This must be done immediately before use.

    • Place a reaction vessel (containing a stir bar) in an ice bath and allow it to cool to 0-4 °C.

  • Reaction Setup:

    • Add the protein solution to the pre-chilled reaction vessel.

    • Begin vigorous stirring.

    • Allow the solution to equilibrate to the bath temperature for 5-10 minutes.

  • Initiation:

    • While the solution is stirring vigorously, add the required volume of the chloroformate/acetonitrile stock solution dropwise but quickly. A typical starting point is a 10-fold molar excess of chloroformate over the protein.

    • Allow the reaction to proceed at 0-4 °C for 1-2 hours.

  • Monitoring & Quenching (Optional but Recommended):

    • The reaction can be monitored by taking small aliquots and analyzing them via LC-MS or another appropriate technique.

    • To quench the reaction, add a small amount of a nucleophilic scavenger like Tris buffer or glycine.

  • Purification:

    • Immediately purify the modified protein from excess reagent and byproducts (e.g., 2-Fluoro-5-methylphenol) using a suitable method such as dialysis or size-exclusion chromatography.

Visual Diagrams

cluster_main Hydrolysis Degradation Pathway A 2-Fluoro-5-methylphenyl Chloroformate C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B H₂O (Water) B->C D 2-Fluoro-5-methylphenol C->D Collapse & Elimination E HCl C->E F CO₂ C->F

Caption: The bimolecular addition-elimination hydrolysis pathway.

decision decision action action start_node Start: Low Yield decision1 Reaction Temp ≤ 4°C? start_node->decision1 Begin Troubleshooting decision2 Is pH between 6.0 and 7.5? decision1->decision2 Yes action1 Lower temperature to 0-4°C using an ice bath. decision1->action1 No decision3 Was Chloroformate added last to a vigorously stirred solution? decision2->decision3 Yes action2 Use a non-nucleophilic buffer (Phosphate, MES) and verify pH. decision2->action2 No decision4 Is reagent/solvent known to be anhydrous and of high purity? decision3->decision4 Yes action3 Correct order of addition. Ensure rapid, homogeneous mixing. decision3->action3 No success Yield should improve. Consider kinetics/stoichiometry. decision4->success Yes action4 Use a fresh bottle of reagent and anhydrous solvent. decision4->action4 No

Caption: A logical workflow for diagnosing and fixing low reaction yields.

References

  • Kevill, D.N., & D'Souza, M.J. (1997). Correlation of the rates of solvolysis of phenyl chloroformate. J. Chem. Soc., Perkin Trans. 2, 1721–1724. [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Chloroformates. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). [Link]

  • Castro, E. A., et al. (2015). Learning Chemistry from Good and (Why Not?) Problematic Results: Kinetics of the pH-Independent Hydrolysis of 4-Nitrophenyl Chloroformate. Journal of Chemical Education, 92(2), 313–318. [Link]

  • Queen, A., & McKay, A. F. (1972). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 50(9), 1401-1407. [Link]

  • Katz, H. E., & Zerner, B. (1987). The Spontaneous Hydrolysis of Methyl Chloroformate: A Physical Chemistry Experiment for Teaching Techniques in Chemical Kinetics. Journal of Chemical Education, 64(7), 633. [Link]

  • Wikipedia. (n.d.). Chloroformate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC methods for 2-Fluoro-5-methylphenyl chloroformate derivatives

Title: Validation of HPLC Methods for 2-Fluoro-5-methylphenyl Chloroformate Derivatives: A Comparative Guide The Analytical Challenge & Reagent Rationale Analyzing highly polar, non-chromophoric analytes—such as aliphati...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of HPLC Methods for 2-Fluoro-5-methylphenyl Chloroformate Derivatives: A Comparative Guide

The Analytical Challenge & Reagent Rationale

Analyzing highly polar, non-chromophoric analytes—such as aliphatic amines, amino acids, and aminoglycosides—via High-Performance Liquid Chromatography (HPLC) requires robust pre-column derivatization to enhance both column retention and detector sensitivity[1]. Historically, reagents like 9-Fluorenylmethyl chloroformate (FMOC-Cl) and Ethyl chloroformate (ECF) have been the industry standards[2].

However, these legacy reagents present significant analytical bottlenecks. FMOC-Cl is notorious for its massive, highly hydrophobic byproduct (FMOC-OH), which often co-elutes with target analytes and causes severe ion suppression in MS/MS applications[3]. Conversely, ECF yields low-mass derivatives that lack a strong UV chromophore, limiting its utility to GC-MS or highly concentrated LC-MS samples[2].

2-Fluoro-5-methylphenyl chloroformate (2-F-5-MPC) emerges as a high-performance alternative. The strategic addition of a fluorine atom and a methyl group to the phenyl ring creates an optimal balance: the methyl group provides necessary hydrophobicity to retain polar amines on a C18 column, while the electronegative fluorine enhances UV molar absorptivity (~270 nm) and improves electrospray ionization (ESI+) efficiency. Crucially, its hydrolysis byproduct is small and elutes early, eliminating the steric bulk issues associated with FMOC-Cl.

Mechanistic Causality: The Schotten-Baumann Dynamics

As a Senior Application Scientist, it is critical to understand that derivatization is not just a mixing step; it is a delicate kinetic competition. Chloroformates react with primary and secondary amines via the Schotten-Baumann reaction to form stable carbamates.

The causality of your reaction conditions is entirely dictated by pH. The target amine must be deprotonated to act as a nucleophile. However, if the pH exceeds 10.0, hydroxide ions will rapidly hydrolyze the 2-F-5-MPC reagent into 2-fluoro-5-methylphenol and CO₂, outcompeting the amine derivatization[3]. Studies on analogous chloroformate derivatizations demonstrate that buffering the system to pH 9.5 provides the optimal thermodynamic environment—maximizing amine deprotonation while suppressing reagent hydrolysis[3][4].

Comparative Performance Metrics

To objectively evaluate 2-F-5-MPC, we must benchmark its performance against established alternatives. The data below synthesizes expected chromatographic behaviors based on structural chemistry and validated acyl chloride methodologies.

Parameter2-Fluoro-5-methylphenyl chloroformate (2-F-5-MPC)9-Fluorenylmethyl chloroformate (FMOC-Cl)Ethyl chloroformate (ECF)
Primary Application LC-UV, LC-MS/MSLC-FLD, LC-UV[5]GC-MS, LC-MS[2]
Optimal Reaction pH 9.0 – 9.58.0 – 10.0[3]9.0 – 10.0[2]
Byproduct Interference Low (Early eluting phenol)High (FMOC-OH co-elution)[3]Low (Volatile byproducts)
UV Absorbance (λmax) ~270 nm (Strong)260 nm (Very Strong)[3]Poor / None
MS Ionization (ESI+) Excellent (F-atom enhances polarity)Moderate (Steric bulk suppression)Good (Low m/z)[2]
Post-Reaction Quenching Recommended (Glycine)[4]Mandatory (ADAM or extraction)[6]Not typically required

Workflow Visualization

Workflow A 1. Sample Preparation (Amine Extraction) B 2. Buffer Addition (Borate Buffer, pH 9.5) A->B C 3. 2-F-5-MPC Derivatization (15 min, 25°C) B->C D 4. Reaction Quenching (Glycine Addition) C->D E 5. HPLC-UV/MS Analysis (C18 Column) D->E F 6. Method Validation (ICH Q2 Guidelines) E->F

Workflow for 2-F-5-MPC derivatization and HPLC method validation.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The protocol below incorporates an internal chemical check (Step 5) to ensure reagent viability and reaction completion, preventing false negatives.

Reagent Preparation:

  • Buffer: 100 mM Sodium Borate, adjusted to pH 9.5.

  • Derivatizing Agent: 5 mM 2-F-5-MPC in anhydrous acetonitrile (prepare fresh daily to prevent ambient moisture hydrolysis).

  • Quenching Agent: 100 mM Glycine in LC-MS grade water.

Step-by-Step Methodology:

  • Sample Buffering: Transfer 100 µL of the amine standard or extracted sample (1–50 µg/mL) into a 1.5 mL HPLC autosampler vial. Add 100 µL of the 100 mM Borate buffer (pH 9.5) and vortex for 5 seconds.

  • Derivatization: Add 100 µL of the 5 mM 2-F-5-MPC solution. Immediately vortex for 10 seconds to ensure a homogenous micro-emulsion.

  • Incubation: Incubate at 25°C for exactly 15 minutes. Note: Elevated temperatures are counterproductive as they exponentially increase the rate of reagent degradation over product formation[3].

  • Quenching (The Self-Validating Step): Add 50 µL of the 100 mM Glycine solution. Vortex and incubate for 5 minutes.

    • Causality Check: Glycine acts as a scavenger, consuming all unreacted 2-F-5-MPC[4]. This prevents the reagent from fouling the HPLC column. More importantly, the resulting "2-F-5-MPC-Glycine" derivative will appear as a consistent peak in every chromatogram. If this peak is absent or highly variable, the analyst immediately knows the reagent has degraded or pipetting was flawed, validating the system's integrity before data analysis begins.

  • HPLC-UV/MS Analysis: Inject 5 µL into the LC system.

    • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 8 minutes at 0.3 mL/min.

    • Detection: UV at 270 nm; MS in ESI+ mode.

Method Validation Parameters (ICH Q2 Guidelines)

When validating this method for pharmaceutical or pharmacokinetic applications, adhere to the following critical parameters:

  • Specificity: You must demonstrate baseline resolution between the target analyte derivative, the early-eluting hydrolysis byproduct (2-fluoro-5-methylphenol), and the internal validation peak (2-F-5-MPC-Glycine).

  • Linearity & Range: Evaluate concentrations from 0.1 to 50 µg/mL. The robust chromophore of the fluoro-methyl-phenyl group ensures strict adherence to Beer-Lambert law, typically yielding an R² > 0.999.

  • Precision (Repeatability): Because the quenching step chemically "locks" the reaction state, intra-day Relative Standard Deviation (RSD) for peak areas should reliably fall below 2.0%.

  • Stability: Analyze the quenched samples over 24 hours in the autosampler (4°C). Carbamate derivatives are highly stable, but validation must confirm no degradation back to the free amine occurs.

References

  • Determination of Trace C1−C4 Aliphatic Alcohols in Aqueous Samples by 9-Fluorenylmethyl Chloroformate Derivatization and Reversed-Phase High-Performance Liquid Chromatography Analytical Chemistry - ACS Publications URL:[Link]

  • Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope UKnowledge URL:[Link]

  • High performance liquid chromatography for the determination of glucosamine sulfate in human plasma after derivatization with 9-fluorenylmethyl chloroformate PubMed URL:[Link]

  • Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroformate (FMOC-Cl) SciELO URL:[Link]

  • An HPLC Method Using FMOC-ADAM for Determination of Hydroxyproline in Muscle PubMed URL:[Link]

Sources

Comparative

Comprehensive Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-5-methylphenyl Chloroformate

Introduction: The Evolution of Derivatization Agents In the realm of mass spectrometry (MS), chemical derivatization remains a critical strategy for enhancing the volatility, thermal stability, and ionization efficiency...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Derivatization Agents

In the realm of mass spectrometry (MS), chemical derivatization remains a critical strategy for enhancing the volatility, thermal stability, and ionization efficiency of polar analytes[1]. While simple alkyl chloroformates (such as methyl and ethyl chloroformate) are ubiquitous in gas chromatography-mass spectrometry (GC-MS) workflows[2], the demand for highly specific diagnostic ions in complex biological matrices has driven the development of specialized aryl chloroformates.

This guide objectively evaluates the analytical performance and mass spectrometry fragmentation patterns of 2-Fluoro-5-methylphenyl chloroformate (2-F-5-MPC) (CAS: 1250435-92-7)[3]. By comparing its mechanistic behavior against conventional alternatives, this document provides researchers and drug development professionals with a field-proven framework for reagent selection.

Mechanistic Causality in MS Fragmentation

The structural anatomy of 2-F-5-MPC is deliberately engineered to optimize MS applications. The fluorine atom serves a dual purpose: its inductive electron-withdrawing effect accelerates the nucleophilic attack by target amines or phenols during the initial derivatization[4], while its distinct mass defect isolates the resulting fragment ions from endogenous hydrocarbon background noise.

During Electron Ionization (EI) in GC-MS, aryl carbamates and carbonates undergo a predictable, self-validating fragmentation cascade. The critical causality governing this pathway is the thermodynamic stability of the resulting carbocation. The methyl group at the 5-position of the phenyl ring provides essential hyperconjugative stabilization to the aromatic system.

Consequently, the primary fragmentation pathway involves the cleavage of the ester/amide bond, followed by the rapid loss of CO2​ . This yields the highly stable 2-fluoro-5-methylphenyl cation ( m/z 109.04) and the corresponding phenoxy radical cation ( m/z 125.04) . These high-mass fragments act as powerful diagnostic beacons during Selected Ion Monitoring (SIM).

Fragmentation M Derivatized Analyte [M]+ Loss Loss of side chain [-R] M->Loss Acyl Acylium Ion [Ar-O-C=O]+ Loss->Acyl Decarb Decarboxylation [-CO2] Acyl->Decarb ArIon Diagnostic Aryl Cation [C7H6F]+ (m/z 109) Decarb->ArIon

Logical flow of EI-MS fragmentation for 2-F-5-MPC derivatives.

Comparative Performance Analysis

To justify the adoption of 2-F-5-MPC, it must be benchmarked against established derivatizing reagents such as Ethyl Chloroformate (ECF)[5], Benzyl Chloroformate (Cbz), and 4-Fluorophenyl Chloroformate[6].

  • Ethyl Chloroformate (ECF): ECF enables rapid single-step derivatization in aqueous media[5]. However, its primary diagnostic ions ( m/z 29, 45) are too low in mass, leading to poor selectivity and high background interference in complex biological matrices[1].

  • 4-Fluorophenyl Chloroformate: This reagent is excellent for introducing a fluorine tag for mass defect filtering[6]. However, the resulting aryl cation ( m/z 95) lacks the hyperconjugative stabilization provided by an alkyl substituent, leading to a lower absolute abundance of the diagnostic ion and faster secondary fragmentation.

  • 2-Fluoro-5-methylphenyl Chloroformate: The synergistic combination of the fluorine tag and the methyl stabilizer yields a dominant, high-mass diagnostic ion ( m/z 109) that significantly improves the Signal-to-Noise (S/N) ratio.

Quantitative Comparison of Derivatization Agents
Derivatization AgentDiagnostic MS Ions ( m/z )Volatility (GC Suitability)Matrix InterferencePrimary Analytical Advantage
Ethyl Chloroformate 29, 45Very HighHigh (Low mass ions)Rapid aqueous reaction, highly volatile derivatives.
Benzyl Chloroformate 91, 108ModerateModerateExcellent for UV-Vis tracking; stable Cbz protecting group.
4-Fluorophenyl Chloroformate 95, 111HighLowIntroduces distinct mass defect for filtering.
2-Fluoro-5-methylphenyl Chloroformate 109, 125HighVery LowHyperconjugative stabilization yields intense diagnostic ions.

Experimental Protocols: Self-Validating Derivatization Workflow

The following protocol outlines a biphasic derivatization strategy. The causality behind this biphasic system is to physically separate the highly reactive chloroformate (which degrades rapidly in water) from the aqueous sample until the exact moment of interfacial reaction. This ensures high derivatization yield and prevents premature reagent hydrolysis[2].

Workflow Prep Aqueous Sample Adjustment (pH 9) React Add 2-F-5-MPC (Organic Phase) Prep->React Extract Liquid-Liquid Extraction React->Extract Analyze GC-MS / LC-MS Acquisition Extract->Analyze

Step-by-step derivatization workflow using 2-F-5-MPC.

Step-by-Step Methodology
  • Sample Conditioning: Aliquot 100 µL of the aqueous sample containing polar analytes (amines/phenols) into a silanized glass vial. Add 50 µL of pyridine buffer (pH 9.0).

    • Causality: Pyridine acts as both a base to deprotonate the target functional groups and a nucleophilic catalyst. It reacts with the chloroformate to form a highly reactive N-alkoxycarbonylpyridinium intermediate, which accelerates the acylation of the analyte[5].

  • Reagent Introduction: Add 150 µL of a 2% (v/v) solution of 2-F-5-MPC in anhydrous hexane.

    • Causality: Hexane serves as an immiscible organic carrier, protecting the bulk reagent from hydrolysis while allowing the reaction to occur exclusively at the phase boundary.

  • Interfacial Derivatization: Vortex the biphasic mixture vigorously for 60 seconds at room temperature.

    • Causality: Mechanical agitation maximizes the interfacial surface area, driving the derivatization reaction to completion significantly faster than the competing aqueous hydrolysis pathway.

  • Phase Separation & Extraction: Centrifuge the vial at 3000 x g for 5 minutes. Carefully extract the upper organic layer (hexane), which now contains the derivatized, hydrophobic analytes.

  • MS Acquisition: Inject 1 µL of the organic extract directly into the GC-MS. Configure the mass spectrometer to monitor the diagnostic ions at m/z 109 and m/z 125 in Selected Ion Monitoring (SIM) mode to achieve maximum selectivity and sensitivity.

References

  • (2-fluoro-5-methylphenyl) chloroformate - 1250435-92-7. Chemazone. Available at: [Link]

  • Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. MDPI. Available at: [Link]

  • Comparison of Highly-Fluorinated Chloroformates as Direct Aqueous Sample Derivatizing Agents for Hydrophilic Analytes and Drinking-Water Disinfection By-Products. PubMed Central (NIH). Available at:[Link]

  • Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. ResearchGate. Available at:[Link]

  • Efficiency of Functional Group Caging with Second-Generation Green- and Red-Light-Labile BODIPY Photoremovable Protecting Groups. ACS Publications. Available at: [Link]

Sources

Validation

Benchmarking 2-Fluoro-5-methylphenyl Chloroformate: A Comparative Guide to Leaving Group Ability in Acyl Transfer Reactions

As drug development and complex organic synthesis increasingly demand highly specific, mild, and chemoselective acylating agents, the choice of chloroformate reagent becomes a critical parameter. Chloroformates are found...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex organic synthesis increasingly demand highly specific, mild, and chemoselective acylating agents, the choice of chloroformate reagent becomes a critical parameter. Chloroformates are foundational for synthesizing carbamates, carbonates, and ureas. However, not all chloroformates are created equal. Their reactivity is fundamentally dictated by the leaving group ability of the corresponding phenoxide or alkoxide.

This guide provides an objective, data-driven benchmark of 2-Fluoro-5-methylphenyl chloroformate against standard industry alternatives, detailing the mechanistic causality behind its performance and providing a self-validating experimental protocol for kinetic evaluation.

Mechanistic Grounding: The Causality of Leaving Group Ability

The reaction of a chloroformate with a nucleophile (such as an amine) typically proceeds via a nucleophilic acyl substitution mechanism. This is an addition-elimination pathway characterized by two primary steps[1]:

  • Addition: The nucleophile attacks the electrophilic carbonyl carbon, forming a negatively charged tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling the leaving group to form the final acyl product.

While the addition step is often rate-determining for highly reactive chloroformates, the overall thermodynamic driving force and the activation energy of the transition state are heavily influenced by the stability of the departing leaving group[2]. This stability is inversely proportional to the pKa of the leaving group's conjugate acid[3]. A lower pKa indicates a more stable, less basic anion, which translates to a superior leaving group and a drastically accelerated reaction rate.

Mechanism A Chloroformate + Nucleophile B Tetrahedral Intermediate A->B Addition (Rate Determining) C Acylated Product + Leaving Group B->C Elimination (pKa Dependent)

Nucleophilic acyl substitution pathway highlighting the pKa-dependent elimination step.

The "Goldilocks" Reactivity of 2-Fluoro-5-methylphenyl Chloroformate

Standard reagents like phenyl chloroformate (leaving group pKa = 9.95) are highly stable but often too sluggish for sterically hindered amines[4]. Conversely, pentafluorophenyl chloroformate (pKa = 5.5) and 4-nitrophenyl chloroformate (pKa = 7.15) are extremely reactive but suffer from poor bench stability, rapid background hydrolysis, and the generation of highly colored or heavily fluorinated byproducts that complicate downstream purification[3][4][5].

2-Fluoro-5-methylphenyl chloroformate occupies a strategic middle ground. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which stabilizes the developing negative charge on the phenoxide leaving group, lowering the pKa to approximately 8.82[6][7]. Meanwhile, the meta-methyl group provides slight steric and electronic tuning. This specific combination yields a reagent that is significantly more reactive than phenyl chloroformate, yet maintains excellent moisture stability and chemoselectivity compared to its highly activated counterparts.

Benchmarking Data: Comparative Analysis

To objectively evaluate 2-Fluoro-5-methylphenyl chloroformate, we must benchmark it against the spectrum of common aryl chloroformates. The table below summarizes the critical physicochemical parameters dictating their performance.

Chloroformate ReagentLeaving GroupConjugate Acid pKaRelative Aminolysis RateBench / Moisture Stability
Phenyl chloroformate Phenoxide9.95[4]Baseline (1x)Excellent
2-Fluoro-5-methylphenyl chloroformate 2-Fluoro-5-methylphenoxide8.82[6][7]Moderate (~10x - 50x)Very Good
4-Nitrophenyl chloroformate 4-Nitrophenoxide7.15[5][8]High (~1,000x)Moderate
Pentafluorophenyl chloroformate Pentafluorophenoxide5.5[3][4]Very High (>10,000x)Poor (Requires strict anhydrous conditions)

Data Synthesis: The pKa values directly correlate with the leaving group ability. 2-Fluoro-5-methylphenyl chloroformate provides a targeted ~10-50 fold rate enhancement over phenyl chloroformate without crossing into the hydrolytic instability zone of pentafluorophenyl derivatives.

Experimental Workflow: Kinetic Aminolysis Benchmarking Protocol

To empirically validate the leaving group ability, a self-validating kinetic assay must be employed. The following protocol describes a pseudo-first-order aminolysis experiment using benzylamine as a model nucleophile. By utilizing an internal standard and a massive excess of amine, the concentration of the amine remains effectively constant, allowing for the isolation of the chloroformate's consumption rate ( kobs​ ).

Reagents & Equipment
  • Substrates: Phenyl chloroformate, 2-Fluoro-5-methylphenyl chloroformate, 4-Nitrophenyl chloroformate.

  • Nucleophile: Benzylamine (1.0 M in anhydrous THF).

  • Internal Standard: Biphenyl (0.05 M in anhydrous THF).

  • Quench Solution: 0.5 M Diethylamine in Acetonitrile.

  • Analysis: RP-HPLC with UV detection (254 nm).

Step-by-Step Methodology
  • Preparation of Stock Solutions: Prepare 0.1 M solutions of each benchmark chloroformate in anhydrous THF under an inert nitrogen atmosphere to prevent premature hydrolysis.

  • Reaction Initiation: In a temperature-controlled vial at 25°C, combine 9.0 mL of the Benzylamine/Biphenyl stock solution. Rapidly inject 1.0 mL of the chosen chloroformate stock solution to initiate the reaction. (This establishes a 10:1 amine-to-chloroformate ratio for pseudo-first-order kinetics).

  • Time-Course Sampling: Withdraw 100 µL aliquots of the reaction mixture at precise time intervals: t=1,5,10,20,30, and 60 minutes.

  • Chemical Quenching (Critical Step): Immediately dispense each withdrawn aliquot into a vial containing 900 µL of the Quench Solution. The highly reactive diethylamine instantaneously consumes any unreacted chloroformate, halting the primary reaction and locking the kinetic timepoint.

  • HPLC-UV Analysis: Inject 10 µL of each quenched sample into the HPLC system. Integrate the peak areas of the target carbamate product and the biphenyl internal standard.

  • Data Processing: Calculate the normalized concentration of the remaining chloroformate. Plot ln([Chloroformate]t​/[Chloroformate]0​) against time ( t ). The negative slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ), providing a direct, quantitative measure of leaving group ability.

Workflow Step1 1. Reagent Preparation 0.1M Chloroformate + 1.0M Amine Step2 2. Reaction Initiation Mix at 25°C in THF (Pseudo-1st Order) Step1->Step2 Step3 3. Time-Course Sampling Aliquots at t=1, 5, 10, 20, 30, 60 min Step2->Step3 Step4 4. Chemical Quenching Excess Diethylamine in Acetonitrile Step3->Step4 Step5 5. HPLC Analysis & Kinetics Calculate k_obs via Linear Regression Step4->Step5

Self-validating kinetic workflow for benchmarking chloroformate leaving group ability.

Conclusion

The selection of a chloroformate reagent is an exercise in balancing reactivity with stability. While highly activated esters like pentafluorophenyl chloroformate are necessary for highly unreactive nucleophiles, they introduce significant handling and purification challenges. 2-Fluoro-5-methylphenyl chloroformate offers a scientifically sound alternative. By leveraging the inductive withdrawal of an ortho-fluorine to lower the leaving group's pKa to 8.82, it achieves a highly desirable "Goldilocks" reactivity profile—accelerating acyl transfer reactions while maintaining the robustness required for scalable, reliable synthetic workflows.

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Comparative

Comparative yield analysis of carbamate synthesis using fluorinated chloroformates

FM # Advanced Comparative Yield Analysis: Carbamate Synthesis via Fluorinated Chloroformates Introduction & Mechanistic Rationale The synthesis of carbamates (urethanes) via the coupling of amines with chloroformates is...

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Author: BenchChem Technical Support Team. Date: April 2026

FM # Advanced Comparative Yield Analysis: Carbamate Synthesis via Fluorinated Chloroformates

Introduction & Mechanistic Rationale

The synthesis of carbamates (urethanes) via the coupling of amines with chloroformates is a cornerstone reaction in both active pharmaceutical ingredient (API) development and analytical chemistry. While standard alkyl chloroformates (such as ethyl chloroformate, ECF) have historically dominated this space, the introduction of fluorinated chloroformates —specifically 2,2,2-trifluoroethyl chloroformate (TFECF) and heptafluorobutyl chloroformate (HFBCF)—has revolutionized specific workflows[1][2].

From an application standpoint, fluorinated chloroformates serve two primary functions:

  • Analytical Derivatization: They rapidly convert highly polar, non-volatile biogenic amines and amino acids into volatile, thermally stable fluoroalkyl carbamates, enabling high-resolution Gas Chromatography-Mass Spectrometry (GC-MS)[3].

  • Specialized API Synthesis: The incorporation of fluoroalkyl groups can drastically alter the lipophilicity and metabolic stability of a target molecule. For example, the synthesis of the agricultural fungicide Tolprocarb relies on the initial carbamate coupling of valine with TFECF[4].

Mechanistic Causality: The strong electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the chloroformate carbonyl carbon. This accelerates the nucleophilic attack by the amine. However, it also increases the reagent's susceptibility to hydrolysis. To counteract this, reactions are typically performed under biphasic Schotten-Baumann conditions. The biphasic system restricts the chloroformate to the organic phase, minimizing hydrolytic degradation, while the reaction occurs at the aqueous-organic interface where the deprotonated amine resides[4][5].

Comparative Yield Analysis

The following table synthesizes experimental yield data comparing fluorinated chloroformates against standard non-fluorinated alternatives across various amine substrates. Data reflects optimized biphasic reaction conditions.

Substrate ClassReagentResulting Carbamate DerivativeAverage Yield (%)Key Performance Indicator (KPI)
Biogenic Amines (e.g., Dopamine, Serotonin)TFECF 2,2,2-Trifluoroethyl carbamate94 – 99%Excellent volatility; sharp GC peaks; short retention times[1][3].
Biogenic Amines ECF Ethyl carbamate85 – 90%Moderate volatility; broader peaks compared to TFECF[3].
Amino Acids (e.g., Valine)TFECF N-(2,2,2-Trifluoroethoxycarbonyl)valine>95% (Step 1)Critical intermediate for Tolprocarb synthesis[4].
Complex Amino Acids HFBCF Heptafluorobutyl carbamate90 – 95%Immediate conversion in water-containing media (<15 min)[2].
Primary Amines (General)TFECF 2,2,2-Trifluoroethyl carbamate84 – 92%High stability; suitable for parallel library synthesis[5].

Data Interpretation: TFECF consistently outperforms ECF in both yield and downstream analytical performance. The inductive effect of the trifluoromethyl group not only drives the reaction to completion more rapidly but also prevents the thermal degradation of the resulting carbamate during GC-MS vaporization.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol details the biphasic synthesis of volatile carbamate derivatives using TFECF. This method is designed as a self-validating system: the rapid phase separation and the evolution of CO2 (if carbonate byproducts form) serve as visual indicators of reaction progress, while the alkaline buffer ensures the amine remains nucleophilic.

Reagents & Materials:

  • Target Amine (e.g., biogenic amine standard)

  • 2,2,2-Trifluoroethyl chloroformate (TFECF)

  • Organic Solvent (e.g., Isooctane or Dioxane)[2][5]

  • Alkaline Buffer (e.g., 0.1 M Sodium Carbonate/Bicarbonate buffer, pH 9-10) or Pyridine catalyst[2]

Step-by-Step Methodology:

  • Aqueous Preparation: Dissolve 1.0 mmol of the target amine in 2.0 mL of the alkaline buffer. Causality: A pH of 9-10 ensures that the amine is fully deprotonated (free base form), maximizing its nucleophilicity for the acyl substitution step.

  • Organic Reagent Preparation: In a separate vial, prepare a solution of 1.2 mmol TFECF in 2.0 mL of the chosen organic solvent (e.g., isooctane). Causality: A slight excess (1.2 eq) compensates for any minor hydrolysis that occurs at the phase interface.

  • Biphasic Coupling: Add the organic TFECF solution to the aqueous amine solution dropwise while subjecting the mixture to vigorous vortexing (or high-speed stirring) for 5–10 minutes at room temperature. Causality: Vigorous mixing maximizes the surface area of the aqueous-organic interface, facilitating rapid mass transfer and immediate coupling before the chloroformate can hydrolyze[2].

  • Neutralization & Extraction: Allow the phases to separate. The newly formed fluoroalkyl carbamate will partition entirely into the upper organic layer.

  • Validation: Extract the organic layer, dry over anhydrous Na2SO4, and analyze via GC-MS. The presence of a single, sharp peak with the characteristic [M + H]+ mass shift confirms successful derivatization without racemization[3].

Reaction Pathway Visualization

G A Amine Substrate (Aqueous Phase, pH > 9) B Fluoroalkyl Chloroformate (Organic Phase) C Biphasic Interface (Vigorous Mixing) D Tetrahedral Intermediate (Nucleophilic Attack) C->D E HCl Elimination (Buffered by Base) D->E F Fluoroalkyl Carbamate (Organic Extraction) E->F AB AB AB->C

Biphasic synthesis pathway of fluoroalkyl carbamates via nucleophilic acyl substitution.

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